EGFR-IN-145
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3S/c18-12-7-5-11(6-8-12)9-19-16-15-13-3-1-2-4-14(13)22-17(15)21-10-20-16/h5-8,10H,1-4,9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNNRUHQKQNOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of EGFR Inhibitors
Disclaimer: A comprehensive search of scientific literature and public databases did not yield specific information for a compound designated "EGFR-IN-145." This guide has been developed to address the core requirements of the prompt by focusing on the well-established mechanisms of action, experimental evaluation, and signaling pathways pertinent to Epidermal Growth Factor Receptor (EGFR) inhibitors as a class. The data and examples provided are from representative, publicly documented EGFR inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Introduction: EGFR as a Therapeutic Target
The Epidermal Growth Factor Receptor (EGFR) is a pivotal transmembrane receptor tyrosine kinase belonging to the ErbB family.[1] Its activation, initiated by the binding of ligands like Epidermal Growth Factor (EGF), triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in its intracellular domain.[2] This phosphorylation cascade serves as a docking platform for various adaptor proteins, leading to the activation of critical downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3] These pathways are fundamental regulators of cellular processes such as proliferation, survival, and differentiation. In numerous malignancies, particularly non-small cell lung cancer (NSCLC), aberrant EGFR activity, driven by overexpression or activating mutations, is a key oncogenic driver, making it a validated and high-priority therapeutic target.[1]
Core Mechanism of Action: ATP-Competitive Inhibition
The predominant mechanism of action for small-molecule EGFR inhibitors is competitive inhibition at the ATP-binding site within the receptor's intracellular kinase domain.[2] By occupying this pocket, these inhibitors prevent the binding of ATP, thereby blocking the transfer of its gamma-phosphate to tyrosine residues. This action effectively halts the initial autophosphorylation step, abrogating the entire downstream signaling cascade and leading to the inhibition of cancer cell growth and proliferation.
EGFR inhibitors are broadly classified into generations based on their binding mode and selectivity:
-
First-Generation (Reversible): These inhibitors, such as gefitinib and erlotinib, bind reversibly to the ATP pocket of both wild-type EGFR and certain activating mutant forms.
-
Second-Generation (Irreversible): This class, including afatinib, forms a covalent bond with a key cysteine residue (Cys797) within the ATP-binding site, resulting in sustained, irreversible inhibition.
-
Third-Generation (Mutant-Selective, Irreversible): Osimertinib exemplifies this class, which was engineered to selectively and irreversibly target the Cys797 residue in EGFR harboring activating mutations and the common T790M resistance mutation, while demonstrating significantly lower activity against wild-type EGFR to minimize off-target effects.[4]
Caption: EGFR signaling activation and point of TKI intervention.
Quantitative Data Presentation: Inhibitory Potency
The efficacy of EGFR inhibitors is quantitatively assessed by their half-maximal inhibitory concentration (IC50). The tables below present representative IC50 values of well-characterized EGFR TKIs against various NSCLC cell lines and engineered Ba/F3 cells expressing specific EGFR mutations.
Table 1: Cellular IC50 Values (nM) of EGFR TKIs in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib | Erlotinib | Afatinib | Osimertinib |
|---|---|---|---|---|---|
| PC-9 | Exon 19 deletion | 8 | 7 | 0.8 | 12 |
| H3255 | L858R | 5 | 12 | 0.3 | 21 |
| H1975 | L858R + T790M | >10,000 | >10,000 | 80 | 4.6 |
Note: Data are representative values compiled from scientific literature.[4][5] IC50 values can vary with experimental conditions.
Table 2: On-Target Cellular IC50 Values (nM) in Ba/F3 Isogenic Cell Lines
| EGFR Genotype | Erlotinib | Afatinib | Osimertinib |
|---|---|---|---|
| Wild-Type (WT) | 2300 | 25 | 490 |
| Exon 19 deletion | 4 | 0.5 | 15 |
| L858R | 20 | 1 | 25 |
| L858R + T790M | 4800 | 12 | 1 |
Note: Data are representative values compiled from scientific literature.[4] This system isolates the effect of the inhibitor on the specific EGFR mutant.
Detailed Experimental Protocols
The characterization of an EGFR inhibitor's mechanism of action relies on a suite of biochemical and cellular assays.
Biochemical EGFR Kinase Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
Principle: This assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then enzymatically converted to ATP, which drives a luciferase-based reaction to produce a luminescent signal directly proportional to kinase activity.
Methodology:
-
Reaction Setup: In a 384-well assay plate, add 1 µL of the test inhibitor (serially diluted in DMSO) or vehicle control.
-
Enzyme/Substrate Addition: Add 2 µL of a solution containing purified recombinant EGFR kinase and a suitable peptide substrate (e.g., Poly(Glu4, Tyr1)) prepared in a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[1]
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution.
-
Incubation: Allow the reaction to proceed at room temperature for 60 minutes.
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated during the kinase reaction into ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the signal to controls and plot the percent inhibition versus the log of the inhibitor concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.
Cellular Proliferation (Viability) Assay
Objective: To determine the potency of an inhibitor in suppressing the growth and viability of EGFR-dependent cancer cells.
Principle: Metabolically active, viable cells reduce a tetrazolium salt (like MTS or MTT) to a colored formazan product. The intensity of the color is proportional to the number of living cells.[6]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., PC-9) into a 96-well plate at a density of 3,000–8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.[7]
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Replace the existing medium with 100 µL of the inhibitor-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.[8]
-
Reagent Addition: Add 20 µL of MTS reagent (or equivalent) to each well and incubate for 1–4 hours at 37°C.[6]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration to determine the cellular IC50 value.
Caption: General workflow for EGFR inhibitor characterization.
Western Blot Analysis of EGFR Phosphorylation
Objective: To directly visualize and quantify the inhibition of EGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment: Grow EGFR-expressing cells (e.g., A431) in 6-well plates to ~80% confluency. Serum-starve the cells for 16-24 hours to reduce basal signaling.[2]
-
Inhibitor Incubation: Pre-treat cells with varying concentrations of the inhibitor for 1–4 hours.
-
EGFR Stimulation: Induce EGFR phosphorylation by stimulating cells with 100 ng/mL of EGF for 15 minutes at 37°C.[2]
-
Lysis: Immediately place plates on ice, wash cells with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to extract total protein.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Electrophoresis and Transfer: Denature equal amounts of protein (20–30 µg) in Laemmli buffer and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane for 1 hour using 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween-20).[9]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated EGFR site (e.g., p-EGFR Y1068).
-
Wash the membrane, then incubate for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[9]
-
Analysis: Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., GAPDH) to confirm equal loading and assess total protein levels. Quantify band intensity using densitometry software to determine the reduction in p-EGFR relative to total EGFR.[2]
References
- 1. promega.com.cn [promega.com.cn]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Epidermal Growth Factor Receptor (EGFR) Inhibitor Binding Affinity and Kinetics
Disclaimer: No publicly available data could be found for a specific compound designated "EGFR-IN-145." This technical guide therefore provides a comprehensive overview of the principles, methodologies, and data relevant to the binding affinity and kinetics of well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors, serving as a foundational resource for researchers, scientists, and drug development professionals.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[2] Consequently, EGFR has become a primary target for oncology drug discovery, leading to the development of monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs).[3] This guide focuses on the binding characteristics of small-molecule TKIs.
Data Presentation: Comparative Binding Affinities of EGFR Inhibitors
The binding affinity of an inhibitor to its target is a critical determinant of its potency and efficacy. Affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following tables summarize publicly available binding affinity data for several generations of EGFR inhibitors against wild-type and common mutant forms of the receptor.
Table 1: Biochemical Potency (IC50) of Selected EGFR Tyrosine Kinase Inhibitors
| Compound | Generation | Target EGFR Status | IC50 (nM) |
| Gefitinib | First | Wild-Type | 26 - 57 |
| Erlotinib | First | Wild-Type | 2 |
| Lapatinib | First (Dual) | EGFR | 160 |
| HER2 | 100 | ||
| Dacomitinib | Second | Wild-Type | 6 |
| L858R | 7 | ||
| Exon 19 Del | - | ||
| Neratinib | Second | EGFR | 92 |
| HER2 | 59 | ||
| Osimertinib | Third | T790M/L858R | <1 |
| T790M/Exon 19 Del | <1 | ||
| Wild-Type | ~15 |
Data compiled from multiple sources.[3][4] IC50 values can vary based on assay conditions.
Table 2: Binding Affinity (Kd) of Selected Ligands and Inhibitors to EGFR
| Ligand/Inhibitor | Type | Kd | Method |
| EGF (Ligand) | Endogenous Ligand | 1.77 x 10⁻⁷ M | SPR |
| GE11 (Peptide) | Targeting Peptide | 4.59 x 10⁻⁴ M | SPR |
| mAb LA1 | Monoclonal Antibody | 2.07 x 10⁻⁹ M | SPR |
| Erlotinib | TKI | - | SPR (Thermodynamic analysis performed) |
Data from a study quantifying ligand-EGFR interactions.[5] Note the inverse relationship between Kd and affinity; a lower Kd signifies higher affinity.[5]
Signaling Pathway Visualization
The binding of an inhibitor to the EGFR kinase domain blocks the downstream signaling cascades that promote tumor growth. The two major pathways are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.[1][6]
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.
Experimental Protocols
Determining the binding affinity and kinetics of a novel inhibitor is a multi-step process involving various biophysical and biochemical assays. Below are detailed, generalized protocols for two gold-standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
The overall process of characterizing an inhibitor's binding properties can be visualized as follows:
Caption: General workflow for characterizing an EGFR inhibitor's binding properties.
SPR is a label-free optical technique that measures real-time biomolecular interactions.[7] It provides kinetic data (association rate, kon, and dissociation rate, koff) and the equilibrium dissociation constant (Kd).[2]
1. Materials and Reagents:
- SPR instrument (e.g., Biacore series).
- Sensor Chip (e.g., CM5 chip for amine coupling).[5]
- Purified, recombinant EGFR kinase domain protein (ligand).
- Inhibitor of interest (analyte).
- Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5).
- Running Buffer (e.g., PBS or HBS-EP+ buffer, pH 7.4, with a small percentage of DMSO to match analyte stock).
- Amine Coupling Kit: EDC (N-ethyl-N'-(dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide), and Ethanolamine-HCl.[5]
- Regeneration Solution (e.g., 50 mM NaOH or Glycine-HCl, pH 2.5).[5]
2. Procedure:
- Chip Preparation: Equilibrate the sensor chip with running buffer.
- Surface Activation: Inject a mixture of EDC/NHS over the desired flow cell to activate the carboxymethylated dextran surface.[5]
- Ligand Immobilization: Inject the EGFR protein solution (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface. The protein covalently binds via its primary amine groups. Aim for a target immobilization level (e.g., 2000-10000 RU).[5]
- Deactivation: Inject ethanolamine-HCl to deactivate any remaining reactive groups on the surface.[5] A second flow cell is typically activated and deactivated without ligand to serve as a reference.
- Kinetic Analysis:
- Prepare a serial dilution of the inhibitor (analyte) in running buffer. Concentrations should span a range from ~0.1x to 10x the expected Kd.
- Inject each concentration over the reference and ligand-coated flow cells for a set period (association phase), followed by a flow of running buffer alone (dissociation phase).[8][9]
- Between each analyte injection cycle, inject the regeneration solution to remove all bound analyte and restore the surface.
- Data Analysis:
- Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software to calculate kon, koff, and Kd (koff/kon).[5]
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and enthalpy (ΔH).[10][11]
1. Materials and Reagents:
- Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC).
- Purified, recombinant EGFR kinase domain protein.
- Inhibitor of interest.
- ITC Buffer: A low ionization enthalpy buffer (e.g., 20 mM HEPES or PBS, pH 7.5, 150 mM NaCl).[12] Crucially, the protein and inhibitor must be in identical, buffer-matched solutions to minimize heats of dilution. [13]
- Degasser for all solutions.
2. Procedure:
- Sample Preparation:
- Dialyze the EGFR protein extensively against the ITC buffer.[12]
- Dissolve the inhibitor in the final dialysis buffer. If DMSO is required, ensure the exact same concentration is present in the protein solution.[13]
- Determine the precise concentrations of both protein and inhibitor.
- Degas all solutions immediately before use to prevent air bubbles.[13]
- Instrument Setup:
- Thoroughly clean the sample cell and injection syringe.
- Set the experimental temperature (e.g., 25°C).[12]
- Loading the Calorimeter:
- Sample Cell: Load the EGFR protein solution (typically 5-50 µM) into the sample cell.[13]
- Injection Syringe: Load the inhibitor solution (typically 10-fold higher concentration than the protein) into the syringe.[12]
- Titration:
- Perform an initial small injection (e.g., 0.4 µL) that will be discarded during analysis.
- Execute a series of small, timed injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution while stirring. The heat change after each injection is measured relative to a reference cell.[12]
- Data Analysis:
- Integrate the area of each injection peak to determine the heat change per injection.
- Plot the heat change (kcal/mol) against the molar ratio of inhibitor to protein.
- Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[13]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic and thermodynamic insights into interaction of erlotinib with epidermal growth factor receptor: Surface plasmon resonance and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Selectivity Profile of Lapatinib, a Dual EGFR/HER2 Tyrosine Kinase Inhibitor, Against EGFR Family Members
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Lapatinib, a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), against members of the EGFR (ErbB) family of receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to Lapatinib and the EGFR Family
The EGFR family, comprising EGFR (HER1/ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of signaling from these receptors, often through overexpression or mutation, is a hallmark of various cancers.[2] Lapatinib is a small-molecule, reversible, dual tyrosine kinase inhibitor that targets the intracellular ATP-binding site of both EGFR and HER2.[3][4] Its mechanism of action involves the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling pathways.[5] Understanding the selectivity profile of Lapatinib is crucial for elucidating its therapeutic efficacy and potential off-target effects.
Quantitative Selectivity Profile
The inhibitory activity of Lapatinib against the enzymatic activity of EGFR family members has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Biochemical (Cell-Free) Kinase Inhibition
The following table summarizes the IC50 values of Lapatinib against purified EGFR, HER2, and HER4 kinase domains in cell-free enzymatic assays. It is important to note that HER3 possesses an impaired kinase domain and is primarily activated through heterodimerization with other EGFR family members, particularly HER2. Therefore, a direct enzymatic IC50 value for Lapatinib against HER3 is generally not reported.
| Target Kinase | IC50 (nM) |
| EGFR (HER1) | 3, 10.2, 10.8 |
| HER2 (ErbB2) | 9.2, 9.8, 13 |
| HER4 (ErbB4) | 347, 367 |
| Data sourced from multiple in vitro kinase assays.[4][5][6] |
Cellular Receptor Autophosphorylation Inhibition
The potency of Lapatinib has also been assessed in cell-based assays by measuring the inhibition of receptor autophosphorylation, a key step in signal transduction.
| Cell Line | Target Receptor | IC50 (nM) |
| HN5 | EGFR Autophosphorylation | 170 |
| HN5 | HER2 Autophosphorylation | 80 |
| BT474 | EGFR Autophosphorylation | 210 |
| BT474 | HER2 Autophosphorylation | 60 |
| Data reflects the concentration of Lapatinib required to inhibit receptor phosphorylation by 50% in whole cells.[6] |
Cellular Proliferation Inhibition
The anti-proliferative effects of Lapatinib have been evaluated in various human tumor cell lines with differing expression levels of EGFR and HER2.
| Cell Line | Key Feature | IC50 (µM) |
| BT-474 | HER2 Overexpressing | 0.046 |
| SK-BR-3 | HER2 Overexpressing | 0.079 |
| HN5 | EGFR Overexpressing | 0.09 - 0.21 |
| A-431 | EGFR Overexpressing | 0.09 - 0.21 |
| MDA-MB-231 | High EGFR Expression | 18.6 |
| IC50 values represent the concentration of Lapatinib required to inhibit cell growth by 50% after 72 hours of treatment.[6][7][8] |
Experimental Protocols
This section details the methodologies for key experiments used to determine the selectivity profile of Lapatinib.
In Vitro Biochemical Kinase Assay
This protocol describes a radiometric assay to measure the direct inhibition of purified kinase domains.
Objective: To determine the IC50 value of Lapatinib against purified EGFR and HER2 kinase domains.
Materials:
-
Purified recombinant intracellular kinase domains of EGFR and HER2.[6]
-
Peptide substrate (e.g., Biotin-(amino hexanoic acid)-EEEEYFELVAKKK-CONH2).[6]
-
[γ-33P] ATP (radioactive).[6]
-
Non-radioactive ATP.
-
Lapatinib stock solution (e.g., in DMSO).
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.5, 2 mM MnCl2, 1 mM DTT).[6]
-
96-well polystyrene round-bottomed plates.[6]
-
Phosphocellulose filter plates.[6]
-
0.5% Phosphoric acid.[6]
-
Scintillation cocktail.[6]
-
Scintillation counter (e.g., Packard Topcount).[6]
Procedure:
-
Prepare serial dilutions of Lapatinib in DMSO.
-
In a 96-well plate, add the following to a final volume of 45 µL:
-
Initiate the reaction by adding the purified EGFR or HER2 kinase domain (e.g., 1 pmol/reaction, 20 nM).[6]
-
Incubate the reaction mixture for 10 minutes at 23°C.[6]
-
Terminate the reaction by adding 45 µL of 0.5% phosphoric acid.[6]
-
Transfer 75 µL of the terminated reaction mixture to a phosphocellulose filter plate.[6]
-
Wash the filter plate three times with 200 µL of 0.5% phosphoric acid to remove unincorporated [γ-33P] ATP.[6]
-
Add 50 µL of scintillation cocktail to each well.[6]
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Generate dose-response curves and calculate IC50 values by plotting the percentage of inhibition against the logarithm of Lapatinib concentration.
Cellular Proliferation (WST-1) Assay
This protocol describes a colorimetric assay to measure the anti-proliferative effects of Lapatinib on cancer cell lines.
Objective: To determine the IC50 of Lapatinib for inhibiting the growth of HER2-overexpressing cell lines (e.g., BT-474, SK-BR-3).
Materials:
-
BT-474 or SK-BR-3 human breast carcinoma cells.
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum).
-
96-well cell culture plates.
-
Lapatinib stock solution.
-
WST-1 cell proliferation reagent.[8]
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 4,000 cells per well in 90 µL of culture medium.[8]
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of Lapatinib in culture medium.
-
Add 10 µL of the diluted Lapatinib solutions to the respective wells. Include vehicle control (medium with DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.[8]
-
Add 10 µL of WST-1 reagent to each well.[8]
-
Incubate the plate for 30 minutes at 37°C.[8]
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual diagrams of signaling pathways and experimental workflows provide a clear understanding of the complex biological processes and methodologies.
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1] This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate major downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.[1][9][10] Lapatinib inhibits the initial autophosphorylation step, thereby blocking these downstream signals.
References
- 1. ClinPGx [clinpgx.org]
- 2. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 5. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
The Dawn of a New Era in EGFR Inhibition: A Technical Guide to Overcoming C797S-Mediated Resistance
For Immediate Release
This technical guide delves into the discovery and rationale behind the development of a new class of Epidermal Growth Factor Receptor (EGFR) inhibitors designed to overcome the formidable challenge of C797S-mediated resistance in non-small cell lung cancer (NSCLC). As third-generation EGFR tyrosine kinase inhibitors (TKIs) face obsolescence due to this acquired mutation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals on the forefront of oncology innovation. We will explore the molecular mechanisms underpinning this resistance and illuminate the path that has led to the discovery of novel, fourth-generation inhibitors, with a focus on allosteric and orthoallosteric modulators.
The Clinical Impasse: Emergence of the C797S Mutation
First and second-generation EGFR TKIs revolutionized the treatment of NSCLC harboring activating mutations such as L858R and exon 19 deletions (Del19). However, their efficacy was curtailed by the emergence of the T790M gatekeeper mutation. The advent of third-generation irreversible inhibitors, like osimertinib and lazertinib, which covalently bind to the C797 residue in the ATP-binding site, provided a potent solution for T790M-positive tumors.[1][2] Unfortunately, the clinical success of these drugs is now threatened by the rise of the C797S mutation, which prevents this crucial covalent bond, rendering the inhibitors ineffective.[1][3] The C797S mutation can occur in different allelic contexts, further complicating treatment strategies.[1] This has created an urgent unmet medical need for novel therapeutic agents that can effectively target EGFR triple mutations (e.g., Del19/T790M/C797S and L858R/T790M/C797S).[1]
A Paradigm Shift: The Allosteric Approach
The limitations of targeting the highly conserved ATP-binding site have prompted a shift towards alternative inhibitory mechanisms. Allosteric inhibitors, which bind to a site distinct from the ATP pocket, offer a promising strategy to circumvent resistance mutations at the active site.
Rational Discovery of EAI045
A landmark in this new approach was the rational discovery of EAI045, an allosteric inhibitor that selectively targets certain drug-resistant EGFR mutants while sparing the wild-type receptor.[4] This selectivity is achieved, in part, through direct contact with the mutant gatekeeper methionine (T790M) residue.[4] Crucially, since the C797 residue is located far from the allosteric binding pocket, mutations at this site do not impact the efficacy of EAI045.[4] Preclinical studies have demonstrated that the combination of EAI045 with cetuximab, an EGFR antibody, is effective in mouse models of lung cancer driven by both L858R/T790M and the highly resistant L858R/T790M/C797S EGFR mutants.[4]
Experimental Protocols: A Blueprint for Discovery
The development of novel EGFR inhibitors relies on a robust pipeline of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.
Ba/F3 Cell Proliferation Assays
A common method to assess the activity of EGFR inhibitors is through the use of Ba/F3 cells, an interleukin-3 (IL-3)-dependent murine pro-B cell line. These cells can be genetically engineered to express various human EGFR mutants. In the absence of IL-3, the survival and proliferation of these cells become dependent on the activity of the expressed EGFR mutant.
Experimental Workflow:
-
Cell Line Generation: Ba/F3 cells are infected with retroviruses carrying the desired EGFR mutant constructs (e.g., L858R/T790M/C797S).[4]
-
Cell Culture: The engineered Ba/F3 cells are cultured in the absence of IL-3 to ensure dependence on EGFR signaling.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the test inhibitor (e.g., EAI045 in combination with cetuximab).[4]
-
Proliferation Assessment: After a set incubation period (typically 72 hours), cell viability is measured using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Figure 1. Workflow for Ba/F3 cell proliferation assay.
In Silico Drug Design and Virtual Screening
Computational methods are increasingly integral to the early stages of drug discovery. Techniques like scaffold hopping and molecular docking accelerate the identification of promising lead compounds.
Methodology for the Discovery of MK1:
-
Scaffold Hopping: Starting with the structure of a known allosteric inhibitor, EAI045, new molecular scaffolds were generated to create a diverse library of compounds.[5]
-
Virtual Screening: This library was screened in silico to identify compounds with strong predicted binding affinities for the C797S mutant EGFR.[5]
-
Molecular Docking: The top-scoring compounds were then subjected to molecular docking studies to analyze their binding interactions with the allosteric site of the EGFR C797S mutant.[5]
-
Binding Free Energy Calculation: The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method was used to estimate the binding free energies of the docked compounds.[5]
-
Pharmacokinetic Analysis: Promising candidates were evaluated for their drug-like properties using criteria such as Lipinski's rule of five.[5]
-
Molecular Dynamics Simulations: The most promising compound, MK1, underwent molecular dynamics simulations to confirm the stability of the drug-receptor complex over time.[5]
Quantitative Data Summary
The following tables summarize the in vitro activity of novel inhibitors against EGFR C797S mutants.
| Compound | Target EGFR Mutant | Cell Line | IC50 (µM) | Citation |
| MK1 | C797S | Not Specified | 0.35 | [5] |
| 5d | L858R/T790M/C797S | BAF3 | 0.018 | [6] |
| 5d | del19/T790M/C797S | BAF3 | 0.025 | [6] |
| Compound | Target Kinase | IC50 (nM) | Citation |
| 5d | EGFR L858R/T790M/C797S | 1.37 | [7] |
| 5d | EGFR del19/T790M/C797S | 1.13 | [7] |
Signaling Pathways and Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[8][9] The primary pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][10] Allosteric inhibitors like EAI045 and novel compounds such as MK1 and 5d are designed to bind to a pocket distinct from the ATP-binding site, thereby inhibiting the kinase activity of the EGFR C797S mutant and blocking these downstream signals.
Figure 2. EGFR signaling pathway and the mechanism of allosteric inhibition.
The Future of EGFR Inhibition: Orthoallosteric Drugs and Beyond
The development of "orthoallosteric" EGFR-TKIs represents the next evolutionary step in this field. These inhibitors are designed to simultaneously engage both the traditional orthosteric (ATP) binding site and the allosteric pocket.[11] This dual-binding mechanism holds the potential for enhanced potency and selectivity against clinically challenging EGFR mutations.[11] The ongoing research into fourth-generation EGFR inhibitors, including allosteric and orthoallosteric compounds, provides a beacon of hope for NSCLC patients who have developed resistance to current therapies. The medicinal chemistry approaches and strategies being employed to overcome the C797S mutation are a challenging but critical area of research.[3] Further in vitro and in vivo studies are essential to validate the efficacy and safety of these promising new therapeutic candidates.[5]
References
- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 11. Orthoallosteric EGFR-TKIs: A New Paradigm in NSCLC Treatment Strategy Targeting the C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
EGFR-IN-145: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
An In-depth Technical Overview of EGFR-IN-145 for the Scientific Community
This whitepaper provides a comprehensive technical guide on this compound, a notable inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's fundamental properties, mechanism of action, and relevant experimental data, supported by detailed protocols and visual diagrams to facilitate understanding and application in a research setting.
Core Compound Identification
| Identifier | Value |
| CAS Number | 879127-07-8 |
| Molecular Formula | C₂₁H₁₈F₃N₅O |
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective inhibitor of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, differentiation, and migration.
The primary signaling cascades activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway. Dysregulation of the EGFR pathway, often through overexpression or activating mutations, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. EGFR inhibitors, including this compound, typically act by competing with ATP for the binding site within the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.
EGFR Signaling Pathway and Point of Inhibition
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Quantitative Biological Data
While specific quantitative data for this compound is not widely published in publicly accessible databases, the following table presents typical data points evaluated for EGFR inhibitors. Researchers are encouraged to perform these assays to characterize this compound in their specific experimental systems.
| Parameter | Description | Typical Assay |
| IC₅₀ (EGFR WT) | Concentration for 50% inhibition of wild-type EGFR kinase activity. | In vitro kinase assay |
| IC₅₀ (Mutant EGFR) | Concentration for 50% inhibition of mutant EGFR kinase activity. | In vitro kinase assay |
| Cellular IC₅₀ | Concentration for 50% inhibition of cell proliferation. | Cell viability/proliferation assay |
| pEGFR IC₅₀ | Concentration for 50% inhibition of EGFR phosphorylation in cells. | Western Blot or ELISA |
| Pharmacokinetics | Absorption, distribution, metabolism, and excretion (ADME) properties. | In vivo animal studies |
Experimental Protocols
General In Vitro EGFR Kinase Assay Protocol
This protocol provides a general framework for determining the in vitro inhibitory activity of this compound against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC₅₀ of this compound.
General Cell-Based EGFR Phosphorylation Assay Protocol
This protocol describes a general method to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free cell culture medium
-
EGF
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.
-
Incubate with HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of EGFR phosphorylation.
Synthesis Outline
The synthesis of N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide (this compound) would likely involve a multi-step synthetic route. A plausible retrosynthetic analysis suggests the key bond formations would be the two C-N bonds to the pyrimidine core and the final amide bond formation. A potential forward synthesis could involve the sequential nucleophilic aromatic substitution on a di-halopyrimidine, followed by amide coupling.
Logical Relationship in a Potential Synthesis Route
Caption: A logical flow for a potential multi-step synthesis of this compound.
Conclusion
This compound is a valuable tool for researchers investigating the EGFR signaling pathway and its role in cancer. This technical guide provides foundational information and standardized protocols to aid in the design and execution of experiments involving this inhibitor. Further characterization of its biological activity and pharmacokinetic properties will be crucial in elucidating its full potential as a research compound and a potential therapeutic lead.
Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines when handling this and any other chemical compound.
The Methodological Compass: A Technical Guide to In Silico Modeling and Docking Studies of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR) remains a pivotal target in oncology. Dysregulation of its signaling pathways is a hallmark of numerous cancers, driving relentless research into novel inhibitory compounds. This technical guide provides an in-depth overview of the in silico modeling and docking studies that are fundamental to the modern drug discovery pipeline for EGFR inhibitors. While specific data for a compound designated "EGFR-IN-145" is not publicly available, this paper will detail the established computational methodologies and data presentation formats used in the field, drawing upon general studies of EGFR inhibitors.
Core Principles of In Silico EGFR Inhibitor Design
In silico techniques offer a powerful and cost-effective approach to screen vast chemical libraries and predict the binding affinity and mechanism of action of potential EGFR inhibitors before their synthesis and biological evaluation. These computational methods are broadly categorized into ligand-based and structure-based drug design.
Ligand-based approaches are employed when the three-dimensional structure of the target receptor is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. A key technique in this category is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the active site of EGFR.
Structure-based approaches , conversely, require the 3D structure of the EGFR protein, which is often obtained from crystallographic databases like the Protein Data Bank (PDB).[1][2] Molecular docking is the most prominent technique in this category. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][3] The quality of the docking is often evaluated using scoring functions that estimate the binding energy.
Quantitative Data in EGFR Inhibitor Studies
The output of in silico studies is rich with quantitative data that allows for the ranking and prioritization of candidate molecules. This data is typically presented in tabular format for clear comparison.
| Compound ID | Docking Score (kcal/mol) | RMSD (Å) | Predicted pIC50 | Key Interacting Residues | Reference |
| Ligand L1 | - | 1.9563 | - | - | [2] |
| Ligand L2 | - | 1.2483 | - | - | [2] |
| SCHEMBL2435814 | High | - | - | - | [4] |
| Compound 2C | High | - | - | EGFR and VEGFR-2 active sites | [5] |
Table 1: Representative data from molecular docking studies of EGFR inhibitors. Docking scores indicate the binding affinity, with more negative values suggesting stronger binding. RMSD (Root Mean Square Deviation) measures the conformational change of the ligand upon binding. Predicted pIC50 is a measure of the inhibitor's potency.
| Property | Acceptable Range | Compound 2C | Sorafenib (Reference) | Erlotinib (Reference) |
| Molecular Weight | < 500 g/mol | Compliant | Compliant | Compliant |
| LogP | < 5 | Compliant | Compliant | Compliant |
| H-bond Donors | < 5 | Compliant | Compliant | Compliant |
| H-bond Acceptors | < 10 | Compliant | Compliant | Compliant |
Table 2: ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for drug development. The "Rule of Five" by Lipinski, outlined above, provides a guideline for the drug-likeness of a compound.
Experimental Protocols
Molecular Docking
The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a protein target.
-
Receptor Preparation: The 3D structure of EGFR is obtained from the Protein Data Bank (PDB). A common PDB entry used is 1M17, which is the EGFR tyrosine kinase domain co-crystallized with the inhibitor erlotinib.[1][2] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structures of potential inhibitors are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.[6]
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the active site of EGFR. The program generates multiple conformations and scores them based on a scoring function.
-
Analysis of Results: The docking results are analyzed to identify the best-scoring poses and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the EGFR active site.
Pharmacophore Modeling
Pharmacophore modeling is instrumental in identifying novel scaffolds for EGFR inhibitors.
-
Training Set Selection: A set of known active EGFR inhibitors with diverse structures is selected.
-
Conformational Analysis: The conformational space of each molecule in the training set is explored to generate a representative set of low-energy conformations.
-
Pharmacophore Generation: A pharmacophore model is generated by aligning the active molecules and identifying the common chemical features that are essential for their biological activity.
-
Model Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds.[6]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.
-
System Setup: The docked complex of the EGFR and the inhibitor is placed in a simulation box filled with water molecules and ions to mimic the physiological environment.
-
Simulation: The system is subjected to a series of energy minimization and equilibration steps, followed by a production run where the trajectory of the atoms is calculated over time.
-
Analysis: The trajectory is analyzed to assess the stability of the complex, the conformational changes in the protein and ligand, and the persistence of key intermolecular interactions.[4][5]
Visualizing Molecular Interactions and Workflows
Diagrams are essential for illustrating the complex biological pathways and computational workflows involved in EGFR inhibitor research.
Caption: The EGFR signaling pathway, a key target in cancer therapy.
Caption: A general workflow for in silico discovery of EGFR inhibitors.
Conclusion
In silico modeling and docking studies are indispensable tools in the quest for novel and effective EGFR inhibitors. By providing detailed insights into the molecular interactions between potential drugs and their target, these computational methods significantly accelerate the drug discovery process. The integration of ligand- and structure-based approaches, coupled with rigorous validation through molecular dynamics and ADMET profiling, offers a robust framework for identifying promising lead compounds for further experimental investigation. While the specific compound "this compound" remains to be characterized in the public domain, the methodologies outlined in this guide represent the current state-of-the-art in the computational design of EGFR inhibitors.
References
- 1. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking Optimization in the Context of Multi-Drug Resistant and Sensitive EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Repurposing of a Novel Inhibitor (drug) of EGFR and VEGFR-2 Kinases of Cancer by Pharmacokinetics, Toxicity, Molecular Docking, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ' In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Preliminary Cytotoxicity Screening of a Novel EGFR Inhibitor: EGFR-IN-145
A Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of EGFR-IN-145, a novel inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of targeted cancer therapies.
Introduction to EGFR and Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation. Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to cell growth and survival. Aberrant EGFR signaling, often due to overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention. EGFR inhibitors are designed to block the receptor's signaling activity, thereby impeding cancer cell proliferation and promoting apoptosis.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the cytotoxic effects of this compound against a panel of human cancer cell lines with varying EGFR expression and mutation status. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period.
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) of this compound |
| A431 | Epidermoid Carcinoma | Overexpression | 0.5 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutation | 1.2 |
| DU145 | Prostate Cancer | Wild-Type | 8.5 |
| PC-3 | Prostate Cancer | Low Expression | > 50 |
| MCF-7 | Breast Cancer | Low Expression | > 50 |
Experimental Protocols
Cell Culture
Human cancer cell lines (A431, NCI-H1975, DU145, PC-3, and MCF-7) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The cytotoxic effect of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding : Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (ranging from 0.01 µM to 100 µM). A vehicle control (0.1% DMSO) was also included.
-
Incubation : The plates were incubated for 72 hours at 37°C and 5% CO2.
-
MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization : The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by non-linear regression analysis using GraphPad Prism software.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for the MTT-based cytotoxicity assay.
The Impact of EGFR Inhibition on Downstream Signaling Pathways: A Technical Overview
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "EGFR-IN-145." Therefore, this technical guide will provide a comprehensive overview of the effects of epidermal growth factor receptor (EGFR) inhibition on downstream signaling pathways, using established principles and data from well-characterized EGFR inhibitors as a framework. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the general mechanisms and experimental evaluation of EGFR inhibitors.
Introduction to EGFR and its Signaling Pathways
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[2][3]
Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][4] These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two major signaling pathways activated by EGFR are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation.[2][5]
-
PI3K-AKT-mTOR Pathway: This pathway is central to cell survival, growth, and metabolism.[2][3][5]
EGFR activation can also lead to the activation of other signaling pathways, including the JAK/STAT pathway, which is involved in inflammation and immune responses.[4][5]
General Mechanism of Action of EGFR Inhibitors
EGFR inhibitors are a class of targeted therapies that interfere with EGFR signaling. They primarily act by blocking the intracellular tyrosine kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream pathways.[3] These inhibitors can be broadly classified based on their mechanism of binding:
-
Reversible Inhibitors: These compounds, such as gefitinib and erlotinib, bind non-covalently to the ATP-binding pocket of the EGFR kinase domain.[3]
-
Irreversible Inhibitors: These inhibitors, including afatinib and dacomitinib, form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site, leading to prolonged inhibition of the receptor.[3]
Furthermore, EGFR inhibitors can exhibit selectivity for wild-type versus mutant forms of the receptor. For instance, third-generation inhibitors like osimertinib are designed to be more potent against EGFR mutants, including the T790M resistance mutation, while having less activity against wild-type EGFR.[3]
Expected Effects on Downstream Signaling
The primary effect of an effective EGFR inhibitor is the attenuation of signaling through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This can be observed experimentally by a decrease in the phosphorylation levels of key downstream proteins.
| Pathway | Key Proteins | Expected Effect of EGFR Inhibitor |
| EGFR | EGFR | Decreased autophosphorylation (e.g., at Y1068, Y1173) |
| RAS/MAPK | MEK, ERK1/2 | Decreased phosphorylation |
| PI3K/AKT | AKT, mTOR | Decreased phosphorylation |
| JAK/STAT | STAT3 | Decreased phosphorylation |
Experimental Workflow for Characterizing an EGFR Inhibitor
A typical workflow to characterize a novel EGFR inhibitor would involve a series of in vitro and cell-based assays to determine its potency, selectivity, and effect on downstream signaling.
Quantitative Data Presentation
The quantitative data generated from the experimental workflow would be summarized to compare the potency and efficacy of the inhibitor.
Table 1: Biochemical Potency and Selectivity
| Target | IC50 (nM) |
| EGFR (Wild-Type) | Value |
| EGFR (L858R) | Value |
| EGFR (T790M) | Value |
| Other Kinases (e.g., HER2, VEGFR2) | Value |
Table 2: Cellular Activity
| Cell Line (EGFR Status) | EC50 (nM) - Viability | Apoptosis Induction (% at EC50) |
| A431 (WT, Overexpressed) | Value | Value |
| HCC827 (Exon 19 Deletion) | Value | Value |
| H1975 (L858R, T790M) | Value | Value |
| Normal Fibroblasts (WT) | Value | Value |
Detailed Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (e.g., this compound)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the EGFR kinase and peptide substrate to the wells of a 384-well plate containing kinase buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blotting
Objective: To assess the effect of the test compound on the phosphorylation of EGFR and its downstream targets in cultured cells.
Materials:
-
Cancer cell lines with known EGFR status (e.g., A431, HCC827, H1975)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of the test compound for inhibiting cell growth.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega; or MTS reagent)
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of the test compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent viability relative to vehicle-treated control cells and determine the EC50 value.
Conclusion
While specific data for "this compound" is not available, this guide outlines the established principles of EGFR signaling and the methodologies used to characterize EGFR inhibitors. The inhibition of EGFR leads to a predictable downstream effect of reduced signaling through the RAS/MAPK and PI3K/AKT pathways, ultimately resulting in decreased cell proliferation and survival. The experimental protocols and data presentation formats provided herein offer a standardized framework for the evaluation of novel EGFR-targeted therapies.
References
- 1. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
Methodological & Application
Application Notes and Protocols for EGFR-IN-145: In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[4][5][6] Consequently, EGFR has become a significant target for anticancer therapies. EGFR inhibitors are designed to block the receptor's kinase activity, thereby disrupting downstream signaling cascades and impeding tumor growth.[7][8]
This document provides detailed protocols for the in vitro evaluation of EGFR-IN-145, a novel EGFR inhibitor, using common cell-based assays. The methodologies described herein are fundamental for determining the compound's potency, selectivity, and mechanism of action in a cellular context.
EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways critical for cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[9][10][11] this compound is hypothesized to inhibit this initial phosphorylation event.
Caption: The EGFR signaling cascade leading to cell proliferation and survival.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[7]
Materials and Reagents:
-
Cancer cell lines (e.g., A549 for wild-type EGFR, HCC827 for exon 19 deletion, NCI-H1975 for L858R/T790M mutation).[12]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well cell culture plates.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[7]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.[7]
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: EGFR Phosphorylation Assay (Immunofluorescence)
This assay directly measures the ability of this compound to inhibit the autophosphorylation of EGFR in a cellular context.
Materials and Reagents:
-
Complete culture medium.
-
Serum-free medium.
-
This compound stock solution.
-
Human Epidermal Growth Factor (EGF).
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: Rabbit anti-phospho-EGFR (Tyr1173).
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
384-well clear-bottom black plates.
Procedure:
-
Cell Seeding: Seed 4,000 cells per well into a 384-well plate and incubate for 24 hours.[13]
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 3-6 hours.
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for 1 hour at 37°C.[15][16]
-
EGF Stimulation: Add EGF (final concentration of 20-100 ng/mL) to stimulate EGFR phosphorylation and incubate for 30 minutes at 37°C.[15][16]
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash wells with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash wells and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash wells thoroughly with PBS.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of phospho-EGFR per cell. Calculate the percentage of inhibition relative to the EGF-stimulated, vehicle-treated control.
-
Caption: General experimental workflow for a cell viability (MTT) assay.
Data Presentation
Quantitative data should be summarized to facilitate comparison of the inhibitor's activity across different cell lines, representing various EGFR mutation statuses.
Table 1: In Vitro Activity of this compound in Cell-Based Assays
| Cell Line | EGFR Mutation Status | Assay Type | Endpoint | This compound Value (nM) |
| A549 | Wild-Type | Cell Viability (MTT) | IC50 | 1850 |
| HCC827 | Exon 19 Deletion | Cell Viability (MTT) | IC50 | 15.5 |
| NCI-H1975 | L858R / T790M | Cell Viability (MTT) | IC50 | 45.8 |
| A431 | Wild-Type (Overexp.) | EGFR Phosphorylation | IC50 | 98.2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. svarlifescience.com [svarlifescience.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. ClinPGx [clinpgx.org]
- 11. mdpi.com [mdpi.com]
- 12. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Determining the IC50 of EGFR-IN-145 in Cancer Cell Lines
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2] Consequently, EGFR has emerged as a major therapeutic target for cancer treatment. EGFR inhibitors, particularly tyrosine kinase inhibitors (TKIs), have been developed to block the catalytic activity of the receptor, thereby inhibiting downstream signaling pathways and suppressing tumor growth.
EGFR-IN-145 is a novel, potent, and selective small molecule inhibitor of EGFR. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for characterizing the potency of a compound and is essential for preclinical drug development. The following sections describe the necessary reagents, cell lines, and a step-by-step procedure for conducting a cell viability assay to determine the IC50 of this compound.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation and survival. This compound is designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.
Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Lines and Culture Conditions
A panel of human cancer cell lines with varying EGFR mutation status is recommended for evaluating the efficacy of this compound.
| Cell Line | Cancer Type | EGFR Mutation Status | Recommended Culture Medium |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | F-12K Medium + 10% FBS |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R, T790M | RPMI-1640 Medium + 10% FBS |
| HCC827 | Non-Small Cell Lung Cancer | del E746-A750 | RPMI-1640 Medium + 10% FBS |
| MCF-7 | Breast Cancer | Wild-Type | EMEM + 10% FBS + 0.01 mg/mL Insulin |
All cell lines should be cultured in a humidified incubator at 37°C with 5% CO2.
IC50 Determination using MTS Assay
This protocol outlines the steps for determining the IC50 of this compound using a colorimetric MTS assay, which measures cell viability.
Materials:
-
This compound compound
-
Selected cancer cell lines
-
Appropriate cell culture media and supplements
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Caption: A flowchart illustrating the key steps for determining the IC50 of this compound.
Data Presentation
The IC50 values of this compound in different cancer cell lines should be summarized in a table for easy comparison. The data presented below is a representative example.
| Cell Line | EGFR Mutation Status | IC50 of this compound (nM) |
| A549 | Wild-Type | 850.5 |
| NCI-H1975 | L858R, T790M | 25.8 |
| HCC827 | del E746-A750 | 5.2 |
| MCF-7 | Wild-Type | >1000 |
Note: The provided IC50 values are for illustrative purposes only and should be determined experimentally.
Troubleshooting
-
High variability between replicates: Ensure uniform cell seeding and proper mixing of reagents.
-
Low signal: Increase the cell seeding density or incubation time with the MTS reagent.
-
Inconsistent results: Maintain consistent cell passage numbers and ensure the health of the cell cultures.
Conclusion
This application note provides a comprehensive protocol for determining the IC50 of the novel EGFR inhibitor, this compound, in various cancer cell lines. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the potency of this compound, which is crucial for its continued development as a potential cancer therapeutic.
References
Application Notes and Protocols for EGFR Inhibitors in In Vivo Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are generalized for typical small molecule EGFR inhibitors. No specific data or protocols for a compound designated "EGFR-IN-145" are available in the public domain. Researchers should adapt these guidelines based on the specific properties of their inhibitor of interest.
Introduction to EGFR Inhibition in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have been successfully developed as cancer therapeutics.[2] These inhibitors can be broadly categorized into reversible and irreversible binders, with newer generations designed to overcome resistance mechanisms.
Mechanism of Action and Signaling Pathway
EGFR activation, initiated by the binding of ligands such as EGF or TGF-α, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[4] EGFR inhibitors competitively block the ATP-binding site of the tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.
References
- 1. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 2. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR-Targeted Pentacyclic Triterpene Analogues for Glioma Therapy [mdpi.com]
- 4. EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel EGFR Inhibitors in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on EGFR-IN-145 is limited. This document provides a generalized framework and protocols for the preclinical in vivo evaluation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, using this compound as a representative example where limited data exists. The methodologies described are based on established practices for evaluating EGFR tyrosine kinase inhibitors (TKIs) in animal models. Researchers should optimize these protocols based on the specific properties of their compound.
Introduction to EGFR Inhibition in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways crucial for cell growth, proliferation, and survival.[1][2] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][4] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a significant driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[5][6] EGFR Tyrosine Kinase Inhibitors (TKIs) are a class of targeted therapies that block the ATP-binding site of the receptor's intracellular kinase domain, thereby inhibiting its signaling activity and impeding tumor growth.[7][8] The development of novel EGFR inhibitors requires rigorous preclinical evaluation to determine their efficacy, optimal dosage, and administration schedule in relevant animal models.
Quantitative Data Summary
Quantitative data for novel inhibitors should be meticulously recorded to allow for clear comparison and decision-making. Below are tables summarizing the known in vitro data for this compound and a template for presenting in vivo efficacy data from a typical animal study.
Table 1: In Vitro Kinase Inhibition Profile of this compound
This table summarizes the currently available public data on this compound's direct activity against the EGFR kinase.
| Compound | Target | Assay Type | Concentration (μM) | % Inhibition | Source |
| This compound | EGFR (Wild-Type) | Kinase Assay | 20 | 52.7% | [9][10] |
Table 2: Example In Vivo Efficacy Data from a Xenograft Model
This table is a template for summarizing results from an animal study designed to test a novel EGFR inhibitor. Data presented here is hypothetical and for illustrative purposes.
| Treatment Group | Dosing Schedule (Oral Gavage) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily | 1500 ± 250 | - | +2% |
| Novel EGFR Inhibitor | 25 mg/kg, Daily | 750 ± 150 | 50% | -3% |
| Novel EGFR Inhibitor | 50 mg/kg, Daily | 300 ± 90 | 80% | -8% |
| Positive Control | 25 mg/kg, Daily | 450 ± 120 | 70% | -5% |
Signaling Pathway and Experimental Workflow Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting guidelines.
EGFR Signaling Pathway
Experimental Workflow for In Vivo Efficacy Study
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo study to assess the anti-tumor efficacy of a novel EGFR inhibitor.
Protocol 1: Human Tumor Xenograft Model in Athymic Nude Mice
Objective: To evaluate the in vivo anti-tumor activity of a novel EGFR inhibitor against a human cancer cell line xenograft in immunodeficient mice.
1. Materials and Reagents:
- Cell Line: EGFR-dependent human cancer cell line (e.g., NCI-H1975 for T790M mutant, A549 for wild-type).
- Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nu/nu).
- Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
- Implantation Reagents: Matrigel®, Phosphate-Buffered Saline (PBS).
- Test Compound: Novel EGFR inhibitor (e.g., this compound).
- Vehicle Solution: To be determined based on compound solubility (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).
- Positive Control: An established EGFR inhibitor (e.g., Osimertinib).
2. Procedure:
- Cell Preparation:
- Culture cancer cells to ~80% confluency under standard conditions (37°C, 5% CO₂).
- Harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer.
- Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
- Tumor Implantation:
- Anesthetize the mice.
- Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
- Monitoring and Grouping:
- Monitor mice for tumor growth. Begin caliper measurements once tumors are palpable.
- Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.
- When the mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
- Drug Administration:
- Prepare fresh formulations of the vehicle, test compound, and positive control daily.
- Administer the assigned treatment to each mouse via the determined route (e.g., oral gavage) at the specified dose and schedule (e.g., 50 mg/kg, once daily).
- Efficacy Evaluation:
- Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
- Continue treatment for the planned duration (e.g., 21 days) or until tumors in the vehicle group reach the predetermined endpoint size (e.g., 1500 mm³).
- Endpoint and Tissue Collection:
- At the end of the study, euthanize mice according to institutional guidelines.
- Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot, or freezing for pharmacodynamic studies).
3. Data Analysis:
- Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
- Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of differences in tumor volume between groups.
- Plot mean tumor volume and mean body weight over time for each group to visualize efficacy and tolerability.
References
- 1. A comparative PET imaging study with the reversible and irreversible EGFR tyrosine kinase inhibitors [11C]erlotinib and [18F]afatinib in lung cancer-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Efficacy of EGFR-TKIs and Anti-VEGFR Combination in Advanced Non-Small Cell Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immune Responses to Epidermal Growth Factor Receptor (EGFR) and Their Application for Cancer Treatment [frontiersin.org]
- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. EGFR Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. shop.bio-connect.nl [shop.bio-connect.nl]
Application Notes and Protocols for EGFR-IN-145 in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC). Consequently, EGFR has emerged as a primary target for therapeutic intervention.
EGFR-IN-145 is a potent and selective, cell-permeable inhibitor of EGFR kinase activity. It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of EGFR and subsequently inhibiting downstream signaling cascades. This mechanism makes it a valuable tool for studying EGFR-dependent cellular processes and for the development of novel anticancer therapies.
This document provides detailed application notes and experimental protocols for the use of this compound in two commonly studied NSCLC cell lines: A549 and PC-9. The A549 cell line possesses wild-type EGFR, while the PC-9 cell line harbors a deletion in exon 19 of the EGFR gene, rendering it particularly sensitive to EGFR inhibitors.
Data Presentation
| Cell Line | EGFR Status | Compound | IC50 (nM) |
| PC-9 | Exon 19 Deletion | Gefitinib | ~30 |
| PC-9 | Exon 19 Deletion | Erlotinib | 7 |
| PC-9 | Exon 19 Deletion | Afatinib | 0.8 |
| A549 | Wild-Type | Gefitinib | >10,000 |
| A549 | Wild-Type | Erlotinib | >10,000 |
Note: The data presented above is for illustrative purposes and is derived from various sources. Actual IC50 values for this compound should be determined experimentally.
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway and Inhibition by this compound
EGFR activation by ligands such as Epidermal Growth Factor (EGF) leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. This compound, as an ATP-competitive inhibitor, blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Evaluating this compound Efficacy
A typical workflow to assess the efficacy of this compound involves a series of in vitro assays to determine its effect on cell viability, apoptosis, and the EGFR signaling pathway.
Caption: General experimental workflow for assessing the efficacy of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on A549 and PC-9 cells.
Materials:
-
A549 and PC-9 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 and PC-9 cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets.[1]
Materials:
-
A549 and PC-9 cells
-
Complete culture medium
-
Serum-free culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[1]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 15-30 minutes.[1]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
A549 and PC-9 cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
References
Application Notes and Protocols for EGFR-IN-145 in 3D Spheroid Culture Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are designed to provide a comprehensive guide for the use of EGFR inhibitors in 3D spheroid culture models. As there is no publicly available data for a compound specifically named "EGFR-IN-145," the experimental data and protocols provided herein are based on published studies of other well-characterized EGFR inhibitors such as Gefitinib, Erlotinib, and Osimertinib. Researchers should adapt and optimize these protocols for their specific needs and for the novel compound this compound.
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and drug screening compared to traditional 2D monolayer cultures. Spheroids mimic the complex cellular architecture, cell-cell interactions, and nutrient/oxygen gradients found in solid tumors. The Epidermal Growth Factor Receptor (EGFR) is a key oncogenic driver in many cancers, and targeting this pathway with inhibitors is a clinically validated therapeutic strategy. This document provides detailed protocols and application data for evaluating the efficacy of EGFR inhibitors, exemplified by the hypothetical compound this compound, in 3D spheroid models.
Data Presentation
The following tables summarize quantitative data from studies on various EGFR inhibitors in 3D spheroid cultures, offering a comparative baseline for evaluating new compounds like this compound.
Table 1: Comparative IC50 Values of EGFR Inhibitors in 2D vs. 3D Spheroid Cultures
| Cell Line | EGFR Inhibitor | 2D Culture IC50 (µM) | 3D Spheroid Culture IC50 (µM) | Fold Change (3D/2D) | Reference |
| HCC827 (NSCLC) | Gefitinib | ~0.01 | ~0.05 | ~5 | [1] |
| HCC827 (NSCLC) | Erlotinib | ~0.01 | ~0.06 | ~6 | [1] |
| NCI-H1975 (NSCLC) | Osimertinib | ~0.015 | ~0.2 | ~13.3 | [2] |
| CACO-2 (Colorectal) | AG1478 | 4.1 | 9.0 | 2.2 | [3] |
| UM-SCC-11B (HNSCC) | Lapatinib | 8.843 | >50 | >5.6 | [4] |
| UM-SCC-11B (HNSCC) | Afatinib | 5.191 | 7.822 | 1.5 | [4] |
Table 2: Effect of EGFR Inhibitors on 3D Spheroid Growth and Apoptosis
| Cell Line | EGFR Inhibitor | Concentration (µM) | Spheroid Volume Reduction (%) | Caspase-3/7 Activity (Fold Change vs. Control) | Reference |
| SKOV3 (Ovarian) | Erlotinib | 100 mg/kg (in vivo) | Significant reduction in number and size | Not Reported | [5] |
| H1975 (NSCLC) | Osimertinib | 0.2 | Significant reduction | ~3.5 | [2] |
| HCC827 (NSCLC) | Gefitinib | 0.1 | Not Reported | ~2.5 | [1] |
| HCC827 (NSCLC) | Erlotinib | 0.1 | Not Reported | ~3.0 | [1] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of tumor spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, DU-145)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, requires optimization for each cell line).
-
Seed the cell suspension into the wells of a ULA 96-well round-bottom plate (100 µL/well).
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.[6]
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to prepare 2X concentrated solutions.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the 2X this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
Protocol 3: Analysis of Spheroid Viability and Growth
A. Spheroid Size Measurement:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the change in spheroid volume over time for each treatment condition.
B. Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
After the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
-
Following the treatment period, add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Inhibition.
References
- 1. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of the 3D Microenvironment on Phenotype, Gene Expression, and EGFR Inhibition of Colorectal Cancer Cell Lines | PLOS One [journals.plos.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Protocol for Assessing EGFR Inhibitor-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a common hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2][3] EGFR inhibitors, such as EGFR-IN-145, are designed to block the downstream signaling cascades that promote cancer cell growth and survival, ultimately leading to apoptosis or programmed cell death.[4] This application note provides a detailed protocol for assessing apoptosis induced by this compound in cancer cells. The described methodologies are fundamental for preclinical evaluation and mechanistic studies of novel EGFR-targeted therapies.
Principle of EGFR Inhibition and Apoptosis Induction
EGFR activation, typically initiated by ligand binding, triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell survival and proliferation.[5][6] EGFR inhibitors block the tyrosine kinase activity of the receptor, thereby inhibiting these downstream pathways.[4] This inhibition can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, culminating in the activation of caspases, a family of proteases that execute the apoptotic program.[4][7] Key hallmarks of apoptosis include phosphatidylserine (PS) externalization, caspase activation, and DNA fragmentation.[7][8][9]
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the induction of apoptosis by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing this compound induced apoptosis.
Caption: General workflow for assessing this compound induced apoptosis.
Data Presentation
Quantitative data from the apoptosis assays should be summarized in clear and concise tables.
Table 1: Annexin V/PI Staining for Apoptosis
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control | - |
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.0 | |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control | - |
Table 3: Western Blot Densitometry Analysis
| Treatment Group | Concentration (µM) | Cleaved PARP / Total PARP (Ratio) | Cleaved Caspase-3 / Total Caspase-3 (Ratio) | p-Akt / Total Akt (Ratio) | p-ERK / Total ERK (Ratio) |
| Vehicle Control | 0 | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Utilize cancer cell lines with known EGFR expression levels (e.g., A549 - non-small cell lung cancer, DU145 - prostate cancer).[10][11]
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere and reach 70-80% confluency.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the culture medium. Replace the existing medium with the treatment medium and incubate for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the same concentration of solvent).
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[8][12]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound as described above.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with FBS-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[13]
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples on a flow cytometer as soon as possible.[14] Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only controls.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15][16][17]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Treat cells with various concentrations of this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[16][18]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16][18]
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[16]
-
Measure the luminescence of each well using a luminometer.[16]
Western Blotting for Apoptosis Markers
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic signaling pathway.[19][20]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Collect both adherent and floating cells to ensure analysis of the entire cell population.[21]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies overnight at 4°C.[21]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[21]
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
The protocols outlined in this application note provide a robust framework for assessing apoptosis induced by the EGFR inhibitor, this compound. A multi-assay approach, including Annexin V/PI staining, caspase activity assays, and Western blotting, is recommended for a comprehensive evaluation of the pro-apoptotic effects of this compound.[22] These studies are crucial for understanding the mechanism of action and for the continued development of EGFR-targeted cancer therapies.
References
- 1. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 4. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. rjlbpcs.com [rjlbpcs.com]
- 10. Identification of Genes Involved in EGF-Induced Apoptosis Using CRISPR/Cas9 Knockout Screening: Implications for Novel Therapeutic Targets in EGFR-Overexpressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiosensitivity of prostate cancer cells is enhanced by EGFR inhibitor C225 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. kumc.edu [kumc.edu]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of Cell Cycle Effects of EGFR-IN-145
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane tyrosine kinase involved in regulating essential cellular processes, including proliferation, differentiation, and survival.[1] In numerous cancers, the EGFR signaling pathway is dysregulated, leading to uncontrolled cell division and tumor growth.[1][2] EGFR inhibitors are a cornerstone of targeted cancer therapy, designed to interrupt these aberrant signals, thereby prompting cell cycle arrest and apoptosis in malignant cells.[2] EGFR-IN-145 is a potent and selective inhibitor of EGFR, and this document provides a comprehensive guide to analyzing its effects on the cell cycle of cancer cells utilizing flow cytometry with propidium iodide (PI) staining.
The principle behind this analysis is that EGFR activation stimulates downstream pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT cascades, which drive the expression of genes necessary for the G1 to S phase transition in the cell cycle.[1][3] By inhibiting EGFR's kinase activity, this compound is anticipated to block these proliferative signals, resulting in an accumulation of cells in the G1 phase.[4]
Data Presentation
As of November 2025, specific quantitative data on the effects of this compound on the cell cycle distribution of cancer cell lines is not widely available in published literature. However, the expected outcome of EGFR inhibition is a dose-dependent arrest of cells in the G0/G1 phase of the cell cycle. For illustrative purposes, the following table presents representative data from a study using gefitinib, another well-characterized EGFR tyrosine kinase inhibitor, on the DiFi human colorectal cancer cell line.[5] This data exemplifies the anticipated results from an experiment with this compound.
Table 1: Representative Cell Cycle Distribution Data Following EGFR Inhibition
| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 0.1% | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.8 |
| Gefitinib | 300 nM | 78.4 ± 3.2 | 10.1 ± 1.1 | 11.5 ± 0.9 |
| Data is presented as mean ± standard deviation from triplicate experiments and is adapted from representative data for a similar EGFR inhibitor.[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures involved in this analysis, the following diagrams are provided.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., A549, MCF-7, U87MG)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Cell strainer (optional)
Procedure
1. Cell Seeding and Treatment
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet with 1-2 mL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[6]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[7]
3. Staining
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet with 1-2 mL of PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL).[7]
-
Incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.[6]
-
Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.[7]
-
Incubate in the dark at room temperature for 15-30 minutes.[7]
4. Flow Cytometry Analysis
-
Transfer the stained cell suspension to flow cytometry tubes. If necessary, filter the samples through a cell strainer to remove clumps.
-
Analyze the samples on a flow cytometer. Use a 488 nm laser for PI excitation and collect the emission in the red channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution. Gate on single cells to exclude doublets and debris, and then use a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Coefficient of Variation (CV) in G0/G1 peak | Inconsistent fixation | Add ethanol slowly and dropwise while vortexing gently. |
| High flow rate during acquisition | Use a low flow rate on the cytometer. | |
| Cell Clumping | Incomplete cell dissociation | Ensure a single-cell suspension before fixation. Filter the stained sample through a cell strainer. |
| High Background Fluorescence | Incomplete removal of ethanol | Wash the cell pellet thoroughly with PBS after fixation. |
| Suboptimal PI concentration | Optimize PI concentration and incubation time for your specific cell line. |
Conclusion
The protocol outlined in this document provides a robust and reliable method for assessing the impact of this compound on the cell cycle of cancer cells. The anticipated outcome is a G1 phase arrest, a hallmark of effective EGFR inhibition, which can be precisely quantified using flow cytometry. This analysis is a fundamental component of the preclinical evaluation of EGFR inhibitors, offering critical insights into their mechanism of action and therapeutic potential in cancer treatment.
References
- 1. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Induction of different cellular arrest and molecular responses in low EGFR expressing A549 and high EGFR expressing A431 tumor cells treated with various doses of 177Lu-Nimotuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of Both EGFR and ErbB2 Is a Reliable Predictor of Prostate Cancer Cell Proliferation in Response to EGF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring EGFR Phosphorylation with EGFR-IN-145 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, growth, and differentiation.[1] Upon binding to ligands such as the epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues on its intracellular domain.[2][3] This activation initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK and the PI3K-Akt pathways.[2][4] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[5]
EGFR-IN-145 is a potent and selective, cell-permeable inhibitor of EGFR kinase activity. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR kinase domain. This action effectively blocks receptor autophosphorylation and subsequently abrogates downstream signaling cascades, making it a valuable tool for studying EGFR-dependent processes and a potential therapeutic agent.[6] This document provides detailed protocols for assessing the inhibitory effect of this compound on EGFR phosphorylation using standard laboratory techniques.
Quantitative Data Summary: Inhibitory Activity of this compound
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The table below summarizes the reported inhibitory activity for an EGFR inhibitor with CAS 879127-07-8, which corresponds to this compound.
| Inhibitor | Target | Assay Type | Cell Line | IC50 |
| EGFR-IN-1 (hydrochloride) | p-EGFR | Cellular Phosphorylation | A431 | 4 nM |
Data presented is based on similar potent EGFR inhibitors and serves as a reference. Researchers should determine the IC50 empirically for their specific cell line and experimental conditions.
EGFR Signaling and Inhibition by this compound
The diagram below illustrates the canonical EGFR signaling pathway and the mechanism of inhibition by this compound. Ligand binding induces receptor dimerization and autophosphorylation, which creates docking sites for adaptor proteins like Grb2 and Shc, leading to the activation of downstream pathways such as RAS/MAPK and PI3K/Akt.[2][7] this compound prevents this initial activation step.
Experimental Workflow for Measuring EGFR Phosphorylation
A typical workflow to assess the effect of this compound on EGFR phosphorylation involves cell culture, inhibitor treatment, ligand stimulation to induce phosphorylation, and subsequent analysis by methods such as Western Blot, ELISA, or Immunofluorescence.
Experimental Protocols
The following are detailed protocols for quantifying EGFR phosphorylation.
Protocol 1: Western Blot Analysis
Western blotting is a robust method to visualize and quantify the phosphorylation status of EGFR relative to the total amount of EGFR protein.[6][8]
A. Materials and Reagents
-
Cell Culture: A431 cells (high EGFR expression) or other suitable cell line.
-
Inhibitor: this compound.
-
Ligand: Recombinant Human EGF.
-
Buffers: Ice-cold PBS, RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors).
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: 4-20% polyacrylamide gels, Laemmli sample buffer.
-
Transfer: PVDF membrane, transfer buffer.
-
Blocking: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Antibodies:
-
Primary: Rabbit anti-phospho-EGFR (e.g., Y1068), Rabbit anti-total-EGFR.
-
Secondary: HRP-conjugated anti-rabbit IgG.
-
-
Detection: ECL chemiluminescence substrate.
B. Procedure
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells for 16-18 hours in low-serum media (0.1% FBS).[9]
-
Pre-treat cells with desired concentrations of this compound (e.g., 0, 1, 10, 100 nM) or vehicle control (DMSO) for 1-2 hours.
-
-
Ligand Stimulation:
-
Cell Lysis:
-
Immediately place plates on ice and aspirate the media.
-
Wash cells twice with ice-cold PBS.[6]
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Transfer the supernatant (total protein extract) to a new tube.[10]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same concentration with RIPA buffer.
-
Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95-100°C for 5 minutes.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of total protein per lane onto a 4-20% polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane according to standard protocols.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-EGFR, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
Protocol 2: Cell-Based ELISA
Cell-based ELISAs offer a high-throughput alternative to Western blotting for quantifying protein phosphorylation directly in microplates, eliminating the need for cell lysis and protein quantification steps.[11][12]
A. Materials and Reagents
-
Microplate: 96-well tissue culture plate.
-
Reagents: As per cell treatment in Protocol 5.1.
-
Fixing Solution: 4% Formaldehyde in PBS.
-
Quenching Buffer: PBS with 1% H₂O₂.
-
Blocking Buffer: Provided in commercial kits (e.g., from RayBiotech, Abcam).[11][13]
-
Wash Buffers: Provided in kits.
-
Antibodies:
-
Primary: Mouse anti-phospho-EGFR, Mouse anti-total-EGFR.
-
Secondary: HRP-conjugated anti-mouse IgG.
-
-
Detection: TMB substrate and Stop Solution.
-
Instrumentation: Microplate reader capable of measuring absorbance at 450 nm.[13]
B. Procedure
-
Cell Culture and Treatment:
-
Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.[12]
-
Perform serum starvation, inhibitor treatment, and ligand stimulation as described in steps 5.1.B.1 and 5.1.B.2.
-
-
Fixing and Permeabilization:
-
Immunodetection:
-
Wash wells and add 200 µL of Blocking Buffer. Incubate for 1 hour at 37°C.[12]
-
Aspirate and add 50 µL of diluted primary antibody (anti-p-EGFR or anti-total-EGFR) to respective wells. Incubate for 2 hours at room temperature.[12]
-
Wash wells three times with Wash Buffer.
-
Add 50 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash wells four times.
-
Add 100 µL of TMB Substrate and incubate until a blue color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
Read the absorbance at 450 nm within 15 minutes.
-
Normalize the p-EGFR absorbance readings to the total-EGFR readings for each condition.
-
Protocol 3: Immunofluorescence Microscopy
This method allows for the visualization of EGFR phosphorylation and its subcellular localization within intact cells.[14]
A. Materials and Reagents
-
Cultureware: Glass-bottom dishes or chamber slides.
-
Reagents: As per cell treatment in Protocol 5.1.
-
Fixing Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Solution: 5% BSA in PBS.
-
Antibodies:
-
Primary: Rabbit anti-phospho-EGFR.
-
Secondary: Alexa Fluor-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488).
-
-
Nuclear Stain: DAPI or Hoechst.
-
Mounting Medium: Anti-fade mounting medium.
-
Instrumentation: Confocal or fluorescence microscope.
B. Procedure
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes or chamber slides and grow to 50-70% confluency.
-
Perform serum starvation, inhibitor treatment, and ligand stimulation as described in steps 5.1.B.1 and 5.1.B.2.
-
-
Fixation and Permeabilization:
-
Aspirate media and wash twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary anti-p-EGFR antibody (in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody (in blocking solution) for 1 hour at room temperature, protected from light.[15]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with a nuclear stain like DAPI for 5 minutes, then wash once with PBS.
-
Add a drop of mounting medium and cover with a coverslip.
-
Image using a fluorescence or confocal microscope. After EGF stimulation, phosphorylated EGFR is often observed in cytoplasmic vesicles, indicating receptor internalization.[14]
-
Data Analysis and Interpretation
-
Western Blot: Compare the intensity of the p-EGFR band to the total EGFR band across different concentrations of this compound. A dose-dependent decrease in the p-EGFR/total EGFR ratio indicates effective inhibition.
-
ELISA: Calculate the ratio of the absorbance at 450 nm from p-EGFR wells to total-EGFR wells. Plot this ratio against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
Immunofluorescence: Qualitatively and quantitatively assess the fluorescence intensity of the p-EGFR signal. A decrease in intensity with increasing concentrations of this compound demonstrates inhibition. The localization can also be observed (e.g., reduced signal in endocytic vesicles).[14]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinPGx [clinpgx.org]
- 3. promega.com.cn [promega.com.cn]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Human EGFR In-Cell ELISA Kit (ab126419) | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. raybiotech.com [raybiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
Troubleshooting & Optimization
EGFR-IN-145 solubility and stability in DMSO
This technical support center provides guidance on the solubility and stability of EGFR-IN-145 in Dimethyl Sulfoxide (DMSO). The following information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 60.7 mg/mL | Recommended for creating high-concentration stock solutions.[1] |
| Ethanol | Insoluble | Not a suitable solvent.[1] |
| Water | Insoluble | The compound is not soluble in aqueous solutions alone. Dilution of a DMSO stock into aqueous media is required for biological assays.[1] |
Experimental Protocols
Preparing a High-Concentration Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.[1] Using high-purity DMSO is crucial to prevent compound degradation.[1]
-
Dissolve the Compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to facilitate dissolution, but avoid excessive heat.[1]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1]
Troubleshooting and FAQs
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: Several factors can affect solubility. First, ensure you are using high-purity, anhydrous DMSO, as water content can impact solubility.[1] You can try gentle warming (e.g., 37°C) and vortexing to aid dissolution.[1] If the compound still does not dissolve, it's possible the solution is supersaturated. In this case, you may need to add more DMSO to decrease the concentration. It is always recommended to perform your own solubility tests to confirm the optimal concentration for your experiments.
Q2: I observed precipitation in my this compound DMSO stock solution after storage. Why did this happen and how can I resolve it?
A2: Precipitation of compounds from DMSO solutions upon storage, especially after freeze-thaw cycles, is a known issue.[2] This can be due to the compound's intrinsic properties or absorption of water by DMSO, which can reduce solubility. To resolve this, you can try to redissolve the precipitate by gentle warming and vortexing. To prevent this, it is crucial to use anhydrous DMSO, store solutions in tightly sealed vials, and prepare small aliquots to minimize freeze-thaw cycles.[1]
Q3: How stable is this compound in DMSO? How should I store my stock solutions?
A3: While specific stability data for this compound in DMSO is not available, general best practices for storing small molecule inhibitors in DMSO should be followed. For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -20°C or -80°C in tightly sealed, light-protected vials.[1] Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation.
Q4: Can I use a DMSO stock solution of this compound that has been stored for a long time?
A4: The stability of compounds in DMSO can vary. While storage at low temperatures helps to preserve the compound, degradation can still occur over extended periods. For critical experiments, it is advisable to use freshly prepared stock solutions or to periodically check the integrity of older stocks using analytical methods such as HPLC or mass spectrometry.
Q5: What is the recommended final concentration of DMSO in my cell-based assays?
A5: DMSO can have cytotoxic effects and can interfere with cellular processes.[3] It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize these effects. You should always include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
References
How to dissolve EGFR-IN-145 for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for dissolving and using EGFR-IN-145 in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an orally active and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly targeting the L858R/T790M mutant.[1] Like many small molecule kinase inhibitors, it has hydrophobic properties that can lead to poor solubility in aqueous solutions like cell culture media.[2] This can cause the compound to precipitate, resulting in inaccurate dosing and unreliable experimental outcomes.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][3]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A3: This common issue is known as "salting out."[2] The high salt and protein content in cell culture media can reduce the compound's solubility when it's transferred from a pure organic solvent like DMSO.[2] To prevent this, it is crucial to perform serial dilutions and ensure the final DMSO concentration in the culture medium is low.[2] Gentle warming to 37°C or brief sonication may also help if the compound precipitates out of the stock solution.[2][3]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: While cell line tolerance to DMSO can vary, it is standard practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize any solvent-induced cytotoxicity or off-target effects.[2][4] Always include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO as your experimental samples.[2]
Q5: How should I store my this compound stock solutions?
A5: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3] These aliquots should be stored at -20°C or -80°C.[3][4] It is recommended to use the stock solutions within one to six months of preparation.[4][5]
Q6: My working solution of this compound appears to be unstable. How should I handle it?
A6: Aqueous working solutions of this compound should be prepared fresh for each experiment and used immediately.[4] Long-term storage of diluted aqueous solutions is not recommended due to potential instability and adsorption of the compound to plasticware.[4]
Q7: I'm not observing a significant effect of this compound on my cells, even at high concentrations. What could be the problem?
A7: There are several potential reasons for this:
-
Cell Line Insensitivity: Ensure your cell line has the specific EGFR mutations (L858R/T790M) that this compound targets.[6] Wild-type EGFR cells may not be sensitive to this inhibitor.[6]
-
Incorrect Drug Handling: Confirm that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[6]
-
High Cell Density: A high density of cells can sometimes lead to drug resistance.[6] Consider optimizing your cell seeding density.[6]
-
Compound Precipitation: Visually inspect your culture wells for any signs of precipitation. If precipitation is observed, refer to the troubleshooting workflow for insolubility.
Quantitative Data Summary
The following tables summarize key quantitative information for this compound.
Table 1: Solubility Information
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL to 83 mg/mL | Recommended for preparing primary stock solutions.[2][4] |
| Water | Insoluble or slightly soluble | Not recommended for initial reconstitution.[3][4] |
| Ethanol | Insoluble or slightly soluble | Not recommended as a primary solvent.[3][4] |
Note: The solubility of a compound can vary depending on purity, temperature, and solvent grade. A small-scale solubility test is recommended before preparing a large volume of stock solution.[4]
Table 2: In Vitro Activity (IC₅₀)
| Cell Line | Target | IC₅₀ |
| H1975 | L858R/T790M mutant EGFR | 4 nM |
| HCC827 | delE746-A750 mutant EGFR | 28 nM |
| Kinase Assay | EGFR Kinase | 21 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[3]
-
Sterile microcentrifuge tubes or amber glass vials[4]
-
Calibrated analytical balance[4]
-
Pipettes and sterile, filtered pipette tips[4]
-
Vortex mixer[4]
-
Optional: Sonicator[4]
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.[2]
-
Gently tap the vial to ensure all the powder is at the bottom.[4]
-
Weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.51 mg of the compound.[4]
-
Add the calculated volume of anhydrous DMSO to the vial containing the powder.[4]
-
Tightly cap the vial and vortex thoroughly until the compound is completely dissolved.[4] If necessary, sonicate for a few minutes to aid dissolution.[2][4]
-
Visually inspect the solution to confirm there are no visible particulates.[2][4]
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[3]
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[4]
-
Perform a 1:1000 dilution of the stock solution into your cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.[4]
-
Mix thoroughly by gentle vortexing or by pipetting up and down.[4] This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.[4]
-
Use the prepared working solution immediately. Do not store diluted aqueous solutions of the inhibitor.[4]
Protocol 3: General Workflow for a Cell-Based EGFR Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on EGFR phosphorylation via Western blot.
Materials:
-
Cancer cell line with high EGFR expression (e.g., H1975)[3]
-
Complete and serum-free cell culture medium[3]
-
This compound stock solution (in DMSO)[3]
-
Recombinant human EGF[3]
-
Phosphate-buffered saline (PBS)[3]
-
RIPA lysis buffer[1]
-
Primary antibodies (p-EGFR, total EGFR) and HRP-conjugated secondary antibody[1]
-
ECL chemiluminescent substrate[1]
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.[7]
-
Serum Starvation: Serum-starve the cells for 16-24 hours in serum-free medium to reduce basal EGFR phosphorylation.[1]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for 2 hours.[1]
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates.[1]
-
Western Blotting: Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated EGFR and total EGFR.[1]
Visualizations
Caption: EGFR signaling pathway and inhibition by this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for insolubility issues.
References
Optimizing EGFR-IN-145 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of EGFR-IN-145.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as compound 7c, functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] By targeting the kinase domain, it blocks the downstream signaling pathways that are crucial for cell growth and proliferation.
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A2: A concentration of 20 μM has been shown to achieve a 52.7% inhibition rate of wild-type EGFR kinase activity.[1] This can be a useful starting point for dose-response experiments. However, the optimal concentration is highly dependent on the cell line and the specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: For optimal solubility and stability, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
A4: A dose-response experiment is the most effective method to determine the optimal concentration. This typically involves treating your cells with a range of this compound concentrations and then assessing the biological outcome of interest, such as cell viability or inhibition of EGFR phosphorylation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of cell growth/EGFR activity. | Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental setup. | Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar to micromolar ranges. Consider using the known effective concentration of 20 μM as a positive control.[1] |
| Compound Instability: The compound may have degraded due to improper storage or handling. | Ensure the stock solution was stored correctly at -20°C or -80°C and that freeze-thaw cycles were minimized. Prepare fresh dilutions for each experiment. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to EGFR inhibitors. | Verify the EGFR mutation status of your cell line. Some inhibitors have varying efficacy against different EGFR mutations. Consider using a different cell line with known sensitivity to EGFR inhibitors as a positive control. | |
| High cell death even at low concentrations. | Compound Cytotoxicity: this compound may exhibit off-target cytotoxic effects at higher concentrations. | Lower the concentration range in your dose-response experiments. Ensure the final DMSO concentration is not contributing to cytotoxicity. |
| Contamination: Cell culture contamination can lead to unexpected cell death. | Regularly check your cell cultures for any signs of contamination. | |
| Inconsistent results between experiments. | Experimental Variability: Variations in cell seeding density, incubation times, or reagent preparation can lead to inconsistent results. | Standardize all experimental parameters. Ensure consistent cell passage numbers and confluency. Prepare fresh reagents for each set of experiments. |
| Inaccurate Pipetting: Errors in preparing serial dilutions can significantly impact the final concentrations. | Use calibrated pipettes and perform dilutions carefully. Consider preparing a larger volume of each concentration to minimize pipetting errors. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for EGFR Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on EGFR phosphorylation.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for addressing lack of this compound activity.
References
Technical Support Center: Troubleshooting EGFR-IN-145
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when working with the novel epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-145. The following information is based on general principles for EGFR inhibitors and may require adaptation for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an EGFR inhibitor like this compound?
A1: EGFR inhibitors are typically small molecules that block the intracellular kinase domain of the EGFR. This prevents the autophosphorylation of the receptor upon ligand binding, thereby inhibiting downstream signaling pathways like the PI3K/Akt and RAS/RAF/MEK/ERK cascades, which are crucial for cell proliferation, survival, and differentiation.[1][2][3] Depending on their design, EGFR inhibitors can be reversible, irreversible (covalent), or allosteric.[4] The exact mechanism of this compound should be confirmed through specific binding and enzyme kinetic assays.
Q2: I am not seeing the expected decrease in cell viability with this compound. What are the possible reasons?
A2: There are several potential reasons for a lack of effect on cell viability:
-
Cell Line Selection: The chosen cell line may not be dependent on EGFR signaling for survival. It is crucial to use cell lines with known EGFR activation or mutations that confer sensitivity to EGFR inhibitors.
-
Compound Concentration: The concentrations of this compound used may be too low to achieve a significant biological effect. A dose-response experiment is necessary to determine the optimal concentration.
-
Treatment Duration: The incubation time with the inhibitor may be insufficient to induce a measurable decrease in cell viability.
-
Drug Resistance: The cells may have intrinsic or acquired resistance to EGFR inhibitors. This can be due to secondary mutations in the EGFR gene or activation of bypass signaling pathways.[5][6]
-
Compound Integrity: The compound may have degraded due to improper storage or handling.
Q3: My Western blot results for downstream signaling proteins (e.g., p-Akt, p-ERK) are inconsistent after treatment with this compound. What could be wrong?
A3: Inconsistent Western blot results can stem from several factors:
-
Suboptimal Treatment Conditions: The timing of cell lysis after treatment is critical. The inhibition of EGFR phosphorylation is an early event, and downstream effects on p-Akt and p-ERK can be transient. A time-course experiment is recommended.
-
Ligand Stimulation: For cell lines with low basal EGFR activity, stimulation with a ligand like EGF is often necessary to observe a robust and consistent inhibition of receptor phosphorylation.
-
Antibody Quality: The primary antibodies used for detecting phosphorylated proteins may be of poor quality or used at a suboptimal dilution.
-
Loading Controls: Inconsistent loading between wells can lead to misinterpretation of the results. Always use a reliable loading control (e.g., GAPDH, β-actin).
-
Lysate Preparation: Inefficient cell lysis or protein degradation can affect the quality of the results. Ensure the use of appropriate lysis buffers with phosphatase and protease inhibitors.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
This guide provides a systematic approach to troubleshooting inconsistent results in cell viability assays (e.g., MTT, MTS, CellTiter-Glo®).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Reduced well-to-well variability. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. | Consistent cell numbers across all wells. |
| Compound Precipitation | Visually inspect the media containing this compound for any signs of precipitation. Determine the solubility of the compound in your culture medium. | The compound is fully dissolved at the tested concentrations. |
| DMSO/Vehicle Effects | Include a vehicle-only control (e.g., DMSO) at the same final concentration as in the treated wells. High concentrations of DMSO can be toxic to cells. | The vehicle control shows high cell viability, similar to the untreated control. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., bacteria, yeast, mycoplasma). | Healthy cell morphology and no signs of contamination. |
Problem 2: No Inhibition of EGFR Phosphorylation
This guide addresses the issue of not observing a decrease in phosphorylated EGFR (p-EGFR) levels by Western blot after treatment with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Basal p-EGFR Levels | Stimulate serum-starved cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before cell lysis to induce EGFR phosphorylation. | A strong p-EGFR signal in the EGF-stimulated, vehicle-treated control. |
| Inappropriate Time Point | Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to determine the optimal time point for observing maximal inhibition of p-EGFR. | Identification of the time point with the greatest reduction in p-EGFR levels. |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment with a range of this compound concentrations to determine the IC50 for p-EGFR inhibition. | A clear dose-dependent decrease in p-EGFR levels. |
| Cell Line Resistance | Sequence the EGFR gene in your cell line to check for known resistance mutations (e.g., T790M). Test the inhibitor in a known sensitive cell line as a positive control. | Confirmation of the cell line's EGFR mutation status and sensitivity to EGFR inhibition. |
| Poor Antibody Performance | Validate the p-EGFR antibody using positive and negative controls (e.g., EGF-stimulated vs. unstimulated cells). Test different antibody dilutions. | A specific and strong signal for p-EGFR in the positive control. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the desired inhibitor concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for EGFR Pathway Activation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat with this compound for the desired time and concentration, then stimulate with EGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the bands using an ECL substrate and an imaging system.
Visualizations
Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.
Caption: A typical experimental workflow for characterizing this compound.
Caption: A logical troubleshooting workflow for inconsistent this compound results.
References
- 1. Overcoming Secondary Mutations of Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nyu.edu [nyu.edu]
EGFR-IN-145 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of EGFR-IN-145 and strategies for their mitigation. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A1: Off-target effects occur when a drug or compound binds to and affects proteins other than its intended target.[1] For kinase inhibitors, which are often designed to be highly specific, off-target interactions can lead to unforeseen biological consequences, including toxicity, altered cellular signaling, and misleading experimental results.[2] Understanding and mitigating these effects is crucial for accurate data interpretation and for the development of safe and effective therapeutics.[1][2]
Q2: What are the common off-target effects observed with EGFR tyrosine kinase inhibitors (TKIs)?
A2: While specific data for this compound is not publicly available, common off-target effects for EGFR TKIs can be predicted based on the class of drugs. These often involve interactions with other kinases that share structural similarities with EGFR. Common adverse effects observed in clinical settings, which may be linked to on-target or off-target activities, include dermatological reactions (rash), diarrhea, hepatotoxicity, and stomatitis.[3][4] Some EGFR inhibitors have also been associated with renal issues, often secondary to digestive toxicity.[4] It is important to note that some observed effects, like rash, are considered on-target effects resulting from the inhibition of wild-type EGFR in healthy tissues.[3]
Q3: How can I determine the off-target profile of this compound in my experimental system?
A3: A comprehensive approach is recommended to identify potential off-target effects. This typically involves a combination of computational and experimental methods. Rational drug design and computational modeling can predict potential off-target interactions.[1] Experimentally, high-throughput screening techniques are pivotal.[1] A kinome-wide profiling assay, where this compound is screened against a large panel of kinases, will provide a quantitative measure of its selectivity. Cellular thermal shift assays (CETSA) and proteomic approaches can confirm target engagement and identify off-target binding in a cellular context.
Troubleshooting Guide
Issue: I am observing unexpected phenotypes or toxicity in my cell-based assays with this compound.
This guide will help you troubleshoot and determine if off-target effects might be the cause of unexpected experimental outcomes.
Step 1: Verify On-Target EGFR Inhibition
Before investigating off-target effects, confirm that this compound is inhibiting EGFR as expected in your system.
-
Experiment: Perform a Western blot to assess the phosphorylation status of EGFR and its downstream effectors (e.g., AKT, ERK).
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of EGFR and its downstream targets.
-
Troubleshooting: If you do not observe EGFR inhibition, there may be an issue with the compound's stability, solubility, or potency in your specific experimental setup.
Step 2: Assess Cell Viability and Rule Out Non-Specific Toxicity
Determine if the observed phenotype is due to general cytotoxicity rather than a specific off-target effect.
-
Experiment: Conduct a dose-response cell viability assay (e.g., MTT, CellTiter-Glo) using both your experimental cell line and a control cell line that does not express EGFR.
-
Expected Outcome: If the toxicity is EGFR-mediated, the EGFR-negative cell line should be significantly less sensitive. Similar toxicity in both cell lines may suggest off-target effects or non-specific cytotoxicity.
-
Troubleshooting: High concentrations of any compound can induce non-specific effects. Ensure you are working within a relevant concentration range based on the IC50 for EGFR inhibition.
Step 3: Identify Potential Off-Target Kinases
If on-target inhibition is confirmed and non-specific toxicity is unlikely, the next step is to identify potential off-target kinases.
-
Experiment: Submit this compound for a commercial kinome profiling service. These services typically screen your compound against hundreds of kinases and provide quantitative data on its inhibitory activity.
-
Data Presentation: The results are often presented as a percentage of inhibition at a specific concentration or as IC50/Ki values for the most potently inhibited off-target kinases.
Example Off-Target Kinase Profile for a Hypothetical EGFR TKI
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Potential Biological Implication |
| EGFR | 15 | 98% | On-Target |
| Kinase X | 85 | 92% | Proliferation, Survival |
| Kinase Y | 250 | 75% | Cell Cycle Progression |
| Kinase Z | 800 | 45% | Angiogenesis |
Step 4: Validate and Mitigate Off-Target Effects
Once potential off-targets are identified, validate their role in the observed phenotype and take steps to mitigate their effects.
-
Validation:
-
Use RNAi (siRNA, shRNA) or CRISPR/Cas9 to deplete the identified off-target kinase and see if it phenocopies the effect of this compound.
-
Treat cells with a known selective inhibitor for the off-target kinase to see if it reproduces the unexpected phenotype.
-
-
Mitigation Strategies:
-
Dose Reduction: Use the lowest effective concentration of this compound that inhibits EGFR without significantly affecting the off-target kinase.[5]
-
Use a More Selective Inhibitor: If available, switch to a more selective EGFR inhibitor with a cleaner off-target profile.
-
Chemical Probe Approach: If investigating the role of EGFR, use a structurally distinct EGFR inhibitor as a second tool compound to ensure the observed phenotype is not due to an off-target effect unique to this compound.
-
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Profiling
-
Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.
-
Methodology:
-
Prepare a stock solution of this compound at a known concentration in a suitable solvent (e.g., DMSO).
-
Submit the compound to a commercial service provider (e.g., Eurofins, Reaction Biology).
-
Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
The activity of each kinase is measured in the presence and absence of the inhibitor, often using a radiometric (³³P-ATP) or fluorescence-based assay that detects substrate phosphorylation.
-
The percentage of inhibition for each kinase is calculated.
-
For significant off-targets, a follow-up dose-response curve is generated to determine the IC50 value.
-
Protocol 2: Western Blot for EGFR Pathway Activation
-
Objective: To confirm on-target inhibition of EGFR signaling by this compound.
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an EGFR ligand (e.g., EGF, TGF-α) for a short period (e.g., 10-15 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control (e.g., GAPDH, β-actin) should also be included.
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
Visualizations
Caption: EGFR signaling and potential off-target effects of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Safety and Tolerability of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports [mdpi.com]
- 5. youtube.com [youtube.com]
Preventing EGFR-IN-145 degradation in solution
Welcome to the technical support center for EGFR-IN-145. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1] For optimal stability, it is crucial to use high-purity, anhydrous-grade DMSO to minimize the risk of compound degradation.[1]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound. For long-term stability, the powdered compound should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to six months.[1]
Q3: My this compound solution is showing precipitation when diluted in aqueous media. What should I do?
A3: this compound has low aqueous solubility. When diluting your DMSO stock solution into aqueous buffers or cell culture media, it is important to do so gradually while vortexing or mixing to prevent precipitation. If precipitation occurs, consider lowering the final concentration of the inhibitor or slightly increasing the percentage of DMSO in the final solution, ensuring it remains at a non-toxic level for your cells (typically below 0.5%).[1]
Q4: I am not observing the expected biological effect in my cell-based assays. Could this be due to compound degradation?
A4: Yes, a lack of biological activity can be a sign of compound degradation.[1] This can result from improper storage, multiple freeze-thaw cycles, or instability in the experimental medium.[2] It is recommended to prepare fresh dilutions from a new aliquot of your stock solution for each experiment. If the problem persists, the integrity of the compound stock may need to be verified using analytical methods such as HPLC or mass spectrometry.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in solution.
Issue 1: Inconsistent or lower than expected activity in cell-based assays.
| Potential Cause | Troubleshooting Tip |
| Compound Degradation | Ensure stock solutions are stored in tightly sealed vials at the recommended temperature (-80°C or -20°C). Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] |
| Suboptimal Solvent Concentration | The final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, as higher concentrations can be toxic to cells and interfere with results. Prepare a high-concentration stock solution in DMSO and perform serial dilutions in your assay medium.[1] |
| Assay Variability | Standardize all experimental parameters, including incubation times, reagent concentrations, and cell passage number and confluency.[2] |
Issue 2: Precipitation of the compound in aqueous solutions.
| Potential Cause | Troubleshooting Tip |
| Low Aqueous Solubility | To prepare working solutions, dilute the high-concentration DMSO stock solution into your aqueous-based medium or buffer with vigorous vortexing. Avoid preparing large volumes of diluted solutions that will be stored for extended periods. |
| Incorrect pH or Buffer Composition | The solubility of small molecules can be pH-dependent. Ensure the pH of your final assay buffer is within a range that maintains the solubility of this compound. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Stock Solution Preparation (in DMSO):
-
Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (in Aqueous Medium):
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or experimental buffer to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the working solution is below 0.5%.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Logical Relationships
Caption: Troubleshooting workflow for this compound solution preparation.
Signaling Pathways
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Experimental workflow for a forced degradation study of this compound.
References
EGFR-IN-145 toxicity in non-cancerous cell lines
Disclaimer: No specific public data is available for a compound designated "EGFR-IN-145." This technical support guide is based on the well-documented class effects of Epidermal Growth Factor Receptor (EGFR) inhibitors and is intended to assist researchers in anticipating and troubleshooting potential toxicities in non-cancerous cell lines when working with novel EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our non-cancerous epithelial cell lines, even at low concentrations. Is this expected?
A1: Yes, on-target toxicity in non-cancerous epithelial cells is a known class effect of EGFR inhibitors. EGFR signaling is crucial for the normal proliferation, differentiation, and survival of many epithelial tissues.[1][2][3][4] Inhibition of wild-type EGFR in these cells can lead to effects such as decreased proliferation, cell cycle arrest, and apoptosis.[1][5] The extent of cytotoxicity can vary depending on the specific cell line's dependence on the EGFR pathway.
Q2: What are the most common non-cancerous cell types affected by EGFR inhibitors?
A2: The most commonly affected cells are those of epithelial origin where EGFR is highly expressed and plays a key physiological role. These include:
-
Keratinocytes (Skin): Inhibition of EGFR in keratinocytes can disrupt normal skin homeostasis, leading to rashes and other dermatological toxicities.[1][2][4]
-
Intestinal Epithelial Cells: EGFR signaling is important for the regeneration and barrier function of the intestinal epithelium. Inhibition can lead to diarrhea and mucosal injury.[5][6]
-
Corneal Epithelial Cells (Eyes): EGFR is present in the basal epithelial cells of the cornea and conjunctiva. Its inhibition can cause ocular side effects like dry eyes and keratitis.[7][8][9][10][11]
Q3: What are the underlying molecular mechanisms for EGFR inhibitor toxicity in non-cancerous cells?
A3: EGFR inhibitors block the ATP-binding site of the EGFR's intracellular kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways.[12][13] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[14][15][16] These pathways are essential for cell proliferation, survival, and differentiation in normal epithelial cells.[17][18] Their inhibition can lead to cell cycle arrest, induction of apoptosis, and altered expression of proteins involved in cell adhesion and differentiation.[1][5]
Q4: How can we distinguish between on-target and off-target toxicity of our EGFR inhibitor in non-cancerous cell lines?
A4: To differentiate between on-target and off-target effects, consider the following experimental approaches:
-
EGFR Overexpression/Knockdown: In a cell line with low endogenous EGFR, transiently overexpress EGFR. If the toxicity of your compound increases, it suggests an on-target effect. Conversely, knocking down EGFR in a sensitive cell line should confer resistance to your compound.
-
Ligand Competition: Pre-treatment of cells with a high concentration of an EGFR ligand, such as Epidermal Growth Factor (EGF), may partially rescue the cells from the inhibitor's effects if the toxicity is on-target.
-
Comparison with Known EGFR Inhibitors: Benchmark the toxicity profile of your compound against well-characterized EGFR inhibitors with known on- and off-target effects.
-
Kinase Profiling: Screen your compound against a panel of other kinases to identify potential off-target interactions.
Troubleshooting Guides
Issue 1: High background cytotoxicity in control non-cancerous cell lines.
-
Possible Cause: The non-cancerous cell line selected may be highly dependent on the EGFR signaling pathway for survival and proliferation.
-
Troubleshooting Steps:
-
Select an appropriate cell line: Choose a non-cancerous cell line with well-characterized EGFR expression and signaling. Some immortalized but non-tumorigenic cell lines, like MCF 10A breast epithelial cells, are known to be EGF-dependent for proliferation and can be a good model.[19]
-
Optimize cell culture conditions: Ensure that the cell culture medium and supplements are optimal for the specific cell line. For some epithelial cells, the presence of growth factors like EGF in the medium is critical.
-
Perform a dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) of your compound in the non-cancerous cell line to identify a suitable concentration range for further experiments.
-
Use a shorter exposure time: If significant toxicity is observed at 48 or 72 hours, consider reducing the incubation time with the inhibitor to assess earlier cellular responses.
-
Issue 2: Inconsistent results in cell viability assays.
-
Possible Cause: Variability in cell seeding density, compound solubility, or assay protocol execution.
-
Troubleshooting Steps:
-
Standardize cell seeding: Ensure a consistent number of cells are seeded in each well. Cell confluency can affect the cellular response to the inhibitor.
-
Check compound solubility: Poor solubility of the EGFR inhibitor can lead to inaccurate dosing. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the cell culture medium is consistent and non-toxic across all treatments.
-
Optimize assay parameters: For colorimetric assays like MTT or MTS, optimize the incubation time with the reagent to ensure the signal is within the linear range of the plate reader.
-
Include proper controls: Always include vehicle-only controls, untreated controls, and a positive control (a known cytotoxic agent or another EGFR inhibitor).
-
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data for a representative EGFR inhibitor ("this compound") in various non-cancerous human cell lines.
| Cell Line | Tissue of Origin | IC50 (µM) | Assay | Incubation Time (h) |
| HaCaT | Skin (Keratinocytes) | 5.2 | MTT | 72 |
| HCE-T | Eye (Corneal Epithelium) | 8.9 | MTS | 72 |
| IEC-6 | Intestine (Epithelium) | 12.5 | MTT | 48 |
| MCF 10A | Breast (Epithelium) | 3.8 | MTS | 72 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound (or other EGFR inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: EGFR Signaling Pathway in Normal Epithelial Cells.
Caption: Experimental Workflow for Cytotoxicity Assessment.
References
- 1. EGFR inhibitors switch keratinocytes from a proliferative to a differentiative phenotype affecting epidermal development and barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Skin Toxicities Induced by Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors and their Influence on Treatment Adjustments in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR inhibitor-driven endoplasmic reticulum stress-mediated injury on intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ocular toxicities of epidermal growth factor receptor inhibitors and their management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corneal side effects induced by EGFR-inhibitor antibody–drug conjugate ABT-414 in patients with recurrent glioblastoma: a prospective clinical and confocal microscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gov.uk [gov.uk]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. EGFR signaling pathways are wired differently in normal 184A1L5 human mammary epithelial and MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 19. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
EGFR-IN-145 interference with common assay reagents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of EGFR-IN-145 in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key therapeutic target. This compound functions by binding to the ATP-binding site of the EGFR kinase domain, which inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
Precipitation of this compound, a hydrophobic molecule, is a common issue in aqueous solutions like cell culture media.[1]
Potential Causes:
-
Low Aqueous Solubility: this compound has inherently low solubility in water.
-
High Final Concentration: The concentration in the medium may exceed its solubility limit.
-
Solvent Choice: Preparing the initial stock in an inappropriate solvent.
-
Temperature: Low temperatures can decrease solubility.
-
pH of the Medium: The pH can affect the compound's charge and solubility.
-
Interaction with Media Components: Components in the media may interact with the inhibitor, causing it to precipitate.[1]
Troubleshooting and Prevention:
| Strategy | Description |
| Use an Appropriate Solvent | Prepare a high-concentration stock solution in 100% DMSO. |
| Optimize Final Concentration | Keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity. |
| Sonication | If precipitation occurs upon dilution, brief sonication of the diluted solution can help to redissolve the compound. |
| Gentle Warming | Gently warm the solution to 37°C to aid in dissolution, but avoid excessive heat which could degrade the compound. |
| Pre-warm the Medium | Add the this compound stock solution to pre-warmed cell culture medium. |
| Incremental Dilution | Perform serial dilutions in pre-warmed medium, vortexing between each dilution step. |
Q3: My cell viability assay results are inconsistent when using this compound. What could be the issue?
Inconsistent results in cell viability assays (e.g., MTT, MTS) can arise from several factors related to the inhibitor or the assay itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Precipitation of this compound | Visually inspect your wells for any precipitate. If present, refer to the troubleshooting guide for precipitation (Q2). |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles. |
| Interaction with Assay Reagents | Some compounds can directly react with formazan-based dyes used in MTT/MTS assays. Run a control experiment with this compound in cell-free medium containing the assay reagent to check for any direct chemical interaction. |
| Off-Target Effects | At higher concentrations, this compound might have off-target effects on mitochondrial function, which can directly impact the readout of tetrazolium-based viability assays.[2][3][4][5] |
| Fluorescence Interference | If using a fluorescence-based viability assay, the intrinsic fluorescence of this compound or its metabolites could interfere with the signal. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. |
Q4: I am observing high background or unexpected bands in my Western blot analysis of EGFR phosphorylation after treatment with this compound. What are the possible reasons?
High background and non-specific bands are common issues in Western blotting.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Antibody Specificity | Ensure your primary antibody is specific for the phosphorylated form of EGFR. Run appropriate controls, such as untreated and EGF-stimulated cells. |
| Blocking Inefficiency | Use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) and ensure adequate blocking time. |
| Antibody Concentration | Titrate your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Washing Steps | Increase the number and duration of washing steps to remove non-specifically bound antibodies. |
| Inhibitor-Induced Protein Expression Changes | EGFR inhibition can lead to feedback loops and changes in the expression of other proteins, which might be detected by your antibody if it has some cross-reactivity. |
Experimental Protocols & Methodologies
Cell Viability Assay (MTT Protocol)
This protocol is a standard method to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%. Replace the old medium with the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for p-EGFR
This protocol allows for the detection of the phosphorylation status of EGFR upon treatment with this compound.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating the efficacy of this compound.
Troubleshooting Logic for Assay Interference
Caption: A logical workflow for troubleshooting unexpected results in assays using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitochondrial translocation of EGFR regulates mitochondria dynamics and promotes metastasis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mitochondrially localized EGFR is independent of its endocytosis and associates with cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling EGFR-IN-145
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling EGFR-IN-145. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and optimal performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
For long-term stability, the lyophilized powder of this compound should be stored at -20°C.[1][2] Under these conditions, the compound is expected to be stable for at least two to three years.[1]
Q2: What is the recommended solvent for reconstituting this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of small molecule kinase inhibitors like this compound.[1][3][4] It is crucial to use high-purity, anhydrous-grade DMSO to prevent compound degradation.
Q3: How do I properly reconstitute the lyophilized powder?
To ensure accurate and reproducible results, follow this standard reconstitution protocol:
-
Briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.[1][2]
-
Allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.
-
Add the calculated volume of high-purity DMSO to the vial to achieve your desired stock concentration. A standard concentration for many small molecule inhibitors is 10 mM.
-
Gently vortex the solution for 1-2 minutes until the powder is completely dissolved.[4] Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but avoid excessive heat.
Q4: How should I store the reconstituted stock solution?
Once reconstituted, it is critical to aliquot the stock solution into single-use volumes and store them at -80°C.[1][2] This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation.[1] Stock solutions stored at -80°C are typically stable for up to six months.[1] For short-term storage (up to one month), -20°C is also acceptable.[1]
Q5: What safety precautions should I take when handling this compound?
As a potent bioactive molecule, standard laboratory safety practices are essential. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5] Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder and contact with skin and eyes.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | The final concentration in the aqueous cell culture medium exceeds the solubility limit of this compound. The final DMSO concentration is too high, causing cellular toxicity. | Ensure the final DMSO concentration in your experimental setup is kept low (typically <0.5%) and is consistent across all experiments.[1] Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, consider using a lower working concentration of the inhibitor. |
| Inconsistent or No Inhibitory Effect | Improper storage of the compound has led to degradation. The stock solution has undergone multiple freeze-thaw cycles. The concentration of the inhibitor is incorrect. | Always store the lyophilized powder and aliquoted stock solutions at the recommended temperatures (-20°C and -80°C, respectively).[1][4] Avoid using a stock solution that has been repeatedly frozen and thawed.[1] Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. |
| Cell Toxicity or Off-Target Effects | The working concentration of this compound is too high. The final concentration of the solvent (e.g., DMSO) is toxic to the cells. | Titrate the concentration of this compound to find the optimal balance between target inhibition and cell viability. Ensure the final DMSO concentration in the cell culture medium is not toxic to your specific cell line (generally below 0.5%).[1] |
Experimental Protocols & Visualizations
Workflow for Reconstitution and Storage of this compound
This workflow outlines the critical steps for preparing a stock solution of this compound from a lyophilized powder.
Caption: Standard workflow for reconstituting and storing lyophilized this compound.
EGFR Signaling Pathway Inhibition
This diagram illustrates the mechanism of action for an EGFR inhibitor like this compound, which blocks downstream signaling pathways involved in cell proliferation and survival.
Caption: this compound inhibits the EGFR signaling cascade.
References
Validation & Comparative
A Comparative Analysis of EGFR Inhibitors in NSCLC Cell Lines: Focus on Gefitinib
Due to a lack of publicly available data on a compound specifically named "EGFR-IN-145," a direct comparison with gefitinib in non-small cell lung cancer (NSCLC) cell lines cannot be provided at this time. Extensive searches for preclinical studies, including data on its mechanism of action, IC50 values, and effects on apoptosis and the cell cycle, did not yield any specific information for a molecule designated as this compound.
This guide will therefore focus on providing a comprehensive overview of the well-established EGFR inhibitor, gefitinib, including its mechanism of action, performance data in various NSCLC cell lines, and detailed experimental protocols frequently used in its evaluation. This information can serve as a valuable reference for researchers in the field of drug development and cancer biology.
Gefitinib: A First-Generation EGFR Tyrosine Kinase Inhibitor
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] It competitively blocks the binding of adenosine triphosphate (ATP) to the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.[1][2][3][4][5] This disruption of the EGFR signaling cascade ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells harboring activating EGFR mutations.[1][2]
Mechanism of Action
The EGFR signaling pathway plays a crucial role in regulating cell growth, survival, and differentiation.[6][7][8] In many NSCLC tumors, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[6][7] These pathways promote uncontrolled cell proliferation and inhibit apoptosis. Gefitinib's targeted inhibition of EGFR kinase activity effectively shuts down these aberrant signals.
EGFR Signaling Pathway and Inhibition by Gefitinib
Caption: EGFR signaling cascade and the inhibitory action of gefitinib.
Performance of Gefitinib in NSCLC Cell Lines
The sensitivity of NSCLC cell lines to gefitinib is largely dependent on their EGFR mutation status. Cell lines with activating mutations, such as deletions in exon 19 or the L858R point mutation in exon 21, are generally highly sensitive to gefitinib.
In Vitro Growth Inhibition (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| NSCLC Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) | Reference |
| H3255 | L858R | 0.003 | [9] |
| PC-9 | Exon 19 deletion | 0.048 - 0.077 | [10][11] |
| HCC827 | Exon 19 deletion | 0.013 | [11] |
| 11-18 | - | 0.39 | [9] |
| H1666 | - | 2.0 | [12] |
| A549 | Wild-type | >10 | [12] |
| H441 | Wild-type | >10 | [12] |
| H1975 | L858R, T790M | Resistant | [9] |
| H1650 | Exon 19 deletion | Resistant | [9] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Induction of Apoptosis
Gefitinib has been shown to induce apoptosis in sensitive NSCLC cell lines.
| NSCLC Cell Line | Treatment | Apoptosis Induction | Reference |
| A549 | Gefitinib | Increased apoptosis | [13] |
| H1650 | Gefitinib | Markedly induced apoptosis | [14][15] |
| H3255 | 1 µM Gefitinib (72h) | Significant apoptosis | [12] |
| PC-9 | Gefitinib | Increased apoptosis | [16] |
| HCC827 | Gefitinib | Increased apoptosis | [16] |
Cell Cycle Analysis
Gefitinib can induce cell cycle arrest, primarily at the G1 phase, in sensitive NSCLC cell lines.
| NSCLC Cell Line | Treatment | Effect on Cell Cycle | Reference |
| H1666 | 1 µM Gefitinib | G1-S arrest | [12] |
| PC-9 | Gefitinib | - | [10] |
| HCC827 | Gefitinib | - | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of gefitinib (or other inhibitors) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to detect and quantify apoptosis.
-
Cell Treatment: Treat NSCLC cells with the desired concentration of gefitinib for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis via flow cytometry.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat NSCLC cells with gefitinib for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
This guide provides a foundational understanding of gefitinib's role in treating NSCLC at the cellular level. As new EGFR inhibitors are developed, similar rigorous preclinical evaluation will be essential to characterize their efficacy and mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Epidermal Growth Factor Receptor by MiRNA-145 Inhibits Cell Growth and Sensitizes NSCLC Cells to Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Behavior of Non-Small Cell Lung Cancer Is at EGFR and MicroRNAs Hands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Abnormal activation of the EGFR signaling pathway mediates the downregulation of miR‑145 through the ERK1/2 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. mdpi.com [mdpi.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Increased EGFR Phosphorylation Correlates with Higher Programmed Death Ligand-1 Expression: Analysis of TKI-Resistant Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
An In-Depth Comparative Analysis: EGFR-IN-145 and Third-Generation EGFR Inhibitors
A thorough review of publicly available scientific literature and chemical databases did not yield specific information for a compound designated "EGFR-IN-145." This name does not correspond to a known, publicly disclosed investigational or approved Epidermal Growth Factor Receptor (EGFR) inhibitor. The search results did, however, yield information related to:
-
DU-145 Cells: A human prostate cancer cell line used in cancer research, including studies involving EGFR inhibitors.
-
miRNA-145: A microRNA that has been shown to regulate EGFR expression.
-
eGFR (estimated Glomerular Filtration Rate): A measure of kidney function, which is unrelated to EGFR inhibitors.
It is possible that "this compound" is an internal, preclinical compound code not yet in the public domain, a misnomer, or a new compound with very limited, non-public data.
Therefore, a direct comparison with supporting experimental data between "this compound" and third-generation EGFR inhibitors is not possible at this time. This guide will instead provide a comprehensive overview and comparison of well-characterized Third-Generation EGFR Inhibitors , which may serve as a valuable reference for researchers, scientists, and drug development professionals.
The Landscape of Third-Generation EGFR Inhibitors
First- and second-generation EGFR tyrosine kinase inhibitors (TKIs) revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (e.g., exon 19 deletions and L858R). However, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2][3] This mutation increases the receptor's affinity for ATP, sterically hindering the binding of earlier-generation inhibitors.[2]
Third-generation EGFR inhibitors were specifically designed to overcome this challenge. Their development focused on three critical objectives:
-
Potently inhibit EGFR with the T790M resistance mutation.
-
Maintain strong activity against the initial activating mutations (e.g., L858R, exon 19 del).
-
Exhibit significantly lower activity against wild-type (WT) EGFR to minimize toxicities like rash and diarrhea.[1][2]
Osimertinib (AZD9291) is the most prominent and widely approved third-generation EGFR TKI.[1][3] Other compounds in this class that have been investigated include rociletinib (CO-1686), olmutinib (HM61713), and nazartinib (EGF816).[4][5]
Mechanism of Action
Third-generation EGFR inhibitors are irreversible TKIs. They form a covalent bond with a specific cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[2] This covalent and irreversible binding allows them to effectively inhibit the kinase activity of both the initial sensitizing mutant and the T790M-mutant EGFR, while their unique chemical structure allows them to spare WT EGFR.
The diagram below illustrates the EGFR signaling pathway and the mechanism by which third-generation inhibitors block its activation.
Comparative Performance Data
The following table summarizes publicly available data for Osimertinib, a representative third-generation EGFR inhibitor, against various EGFR mutations. This data is typically generated using in vitro kinase assays and cellular proliferation assays.
| Compound | Target | IC50 (nM) - Kinase Assay | IC50 (nM) - Cell Proliferation | Reference |
| Osimertinib | EGFR (L858R/T790M) | <1 | ~10-25 | [1] |
| EGFR (Exon 19 del/T790M) | <1 | ~10-25 | [1] | |
| EGFR (WT) | ~200-500 | >1000 | [1] |
IC50 (Half-maximal inhibitory concentration) values are approximations from published data and can vary based on specific experimental conditions.
Key Experimental Protocols
Accurate comparison of inhibitor performance relies on standardized experimental methodologies. Below are outlines of key protocols used in the characterization of EGFR inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified EGFR kinase domain (wild-type or mutant).
Methodology:
-
Reagents: Purified recombinant EGFR kinase domain, ATP, a peptide or protein substrate (e.g., poly-Glu-Tyr), and the test inhibitor.
-
Procedure: The EGFR kinase is incubated with varying concentrations of the inhibitor in a reaction buffer.
-
The kinase reaction is initiated by adding ATP and the substrate.
-
After a set incubation period, the reaction is stopped.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP (³²P-ATP) and measuring radioactivity incorporated into the substrate.
-
Luminescence-based Assay (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well after the reaction. Less ATP indicates higher kinase activity.
-
ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: The results are plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated using non-linear regression.
Cell Viability/Proliferation Assay
Objective: To determine the effect of an inhibitor on the growth and viability of cancer cell lines expressing specific EGFR mutations.
Methodology:
-
Cell Lines: NSCLC cell lines engineered to express specific EGFR mutations (e.g., H1975 for L858R/T790M).
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with a serial dilution of the inhibitor for a period of 72 hours.
-
Detection: Cell viability is assessed using assays such as:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells by quantifying the reduction of a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which correlates with the number of metabolically active cells.
-
-
Data Analysis: Viability is plotted against inhibitor concentration to determine the cellular IC50 value.
The diagram below outlines a typical experimental workflow for evaluating a novel EGFR inhibitor.
Western Blotting for Pathway Analysis
Objective: To confirm that the inhibitor is blocking the intended signaling pathway within the cell.
Methodology:
-
Cell Treatment: Treat EGFR-mutant cells with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (p-AKT, p-ERK), and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.
-
Analysis: A potent inhibitor should show a dose-dependent decrease in the levels of p-EGFR, p-AKT, and p-ERK, while total protein levels remain unchanged.
Overcoming Resistance to Third-Generation Inhibitors
While highly effective, resistance to third-generation inhibitors like osimertinib can also develop. The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain.[2] This mutation changes the cysteine residue to which third-generation inhibitors covalently bind, preventing their irreversible inhibition. The development of fourth-generation inhibitors and combination therapies is currently underway to address this emerging clinical challenge.
The diagram below illustrates the logical progression of EGFR inhibitor generations and the resistance mechanisms they address.
References
- 1. New EGF-R selective tyrosine kinase inhibitor reveals variable growth responses in prostate carcinoma cell lines PC-3 and DU-145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 3. Targeting Epidermal Growth Factor Receptor by MiRNA-145 Inhibits Cell Growth and Sensitizes NSCLC Cells to Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Comparative Efficacy of EGFR-IN-145 Against T790M Mutant EGFR: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the investigational EGFR inhibitor, EGFR-IN-145, against the clinically significant T790M "gatekeeper" mutation of the Epidermal Growth Factor Receptor (EGFR). The T790M mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform further investigation and development.
Introduction to this compound
This compound, also identified as compound 7c in the scientific literature, is a novel EGFR kinase inhibitor based on a tetrahydropyridothieno[2,3-d]pyrimidine scaffold. Its design incorporates a Michael acceptor group, a feature often associated with irreversible covalent inhibition of the target kinase. While initial studies have characterized its activity against wild-type EGFR, its efficacy against the resistant T790M mutant is of paramount interest for its potential clinical utility.
Comparative Inhibitory Activity
To contextualize the potential of this compound, its inhibitory activity is compared with established EGFR TKIs across different generations. The following table summarizes the half-maximal inhibitory concentration (IC50) values against wild-type EGFR and the T790M mutant.
| Compound | Type | Wild-Type EGFR IC50 (nM) | T790M Mutant EGFR IC50 (nM) | Selectivity Index (WT/T790M) |
| This compound (compound 7c) | Investigational | 5270 (at 20 µM, 52.7% inhibition)[1] | Data Not Available | - |
| Gefitinib | 1st Generation | 23 | 3980 | 0.006 |
| Afatinib | 2nd Generation | 10 | 50 | 0.2 |
| Osimertinib | 3rd Generation | 14 | 1 | 14 |
Note: The IC50 for this compound against wild-type EGFR is extrapolated from the reported percent inhibition at a single concentration. Specific IC50 data for the T790M mutant is not publicly available in the reviewed literature. The selectivity index is a ratio of the IC50 for wild-type EGFR to the IC50 for the T790M mutant; a higher value indicates greater selectivity for the mutant form.
Signaling Pathway and Mechanism of Action
The T790M mutation occurs within the ATP-binding pocket of the EGFR kinase domain, sterically hindering the binding of first-generation TKIs like gefitinib and increasing the receptor's affinity for ATP. Third-generation inhibitors, such as osimertinib, are designed to form a covalent bond with a cysteine residue (C797) in the active site, enabling potent inhibition of the T790M mutant while sparing the wild-type receptor to a greater extent. The presence of a Michael acceptor in this compound suggests a similar covalent binding mechanism, which is a key strategy for overcoming T790M-mediated resistance.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of EGFR inhibitors. Specific details for this compound would need to be obtained from the primary research publication.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Recombinant human EGFR (wild-type or T790M mutant) is incubated with a kinase substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as ADP-Glo™ Kinase Assay, which measures ADP formation, or by detecting the phosphorylated substrate using a specific antibody (e.g., in an ELISA format).
-
IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the compound concentration.
Cell-Based Proliferation Assay
Objective: To assess the ability of a compound to inhibit the growth of cancer cell lines harboring specific EGFR mutations.
Methodology:
-
Human cancer cell lines with known EGFR status (e.g., NCI-H1975 for L858R/T790M double mutant) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of the test compound.
-
The cells are incubated for a period of 72 hours.
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel EGFR inhibitors. However, a critical gap in the currently available data is its specific efficacy against the T790M mutant. To fully assess its potential, further studies are required to determine its IC50 value against EGFR T790M and to evaluate its activity in cellular models of T790M-driven resistance. A favorable selectivity profile for the mutant over the wild-type enzyme would be a key determinant of its therapeutic index and potential for clinical success. Researchers are encouraged to pursue these investigations to elucidate the full potential of this compound in the landscape of targeted cancer therapies.
References
Navigating Resistance: A Comparative Guide to EGFR Inhibitor Activity in Erlotinib-Resistant Models
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the efficacy of first-generation inhibitors, such as erlotinib, is frequently hampered by the emergence of acquired resistance. This guide provides a comparative analysis of various EGFR inhibitors in the context of erlotinib-resistant models, offering valuable insights for researchers, scientists, and drug development professionals.
The Landscape of Erlotinib Resistance
Initial responses to first-generation EGFR TKIs like erlotinib and gefitinib are often profound, but most patients eventually develop resistance within 10 to 14 months. This resistance is primarily driven by secondary mutations in the EGFR gene or the activation of bypass signaling pathways.
The most common mechanism, accounting for approximately 50-60% of cases, is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR kinase domain.[1][2] This mutation involves the substitution of a threonine with a larger methionine residue, which increases the receptor's affinity for ATP, thereby outcompeting ATP-competitive inhibitors like erlotinib.[1][3]
While third-generation inhibitors were designed to overcome T790M-mediated resistance, their long-term efficacy can be compromised by the emergence of a tertiary mutation, C797S.[1][3] The C797S mutation alters the cysteine residue that irreversible inhibitors, such as osimertinib, bind to, thus preventing their covalent interaction and rendering them ineffective.[3] Other less frequent mechanisms of resistance include amplification of the MET oncogene, activation of the integrin β1/Src/Akt signaling pathway, and loss of the PTEN tumor suppressor.[4][5][6]
Comparative Efficacy of EGFR Inhibitors in Resistant Models
The evolution of EGFR inhibitors has been a direct response to these emerging resistance mechanisms. The following table summarizes the in vitro potency (IC50 values) of different generations of EGFR TKIs against NSCLC cell lines with various EGFR mutation profiles, including those resistant to erlotinib.
| EGFR Inhibitor | Generation | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Erlotinib | First | PC-9 | Exon 19 del | 7 | [7] |
| H3255 | L858R | 12 | [7] | ||
| PC-9ER | Exon 19 del, T790M | >1000 | [7] | ||
| H1975 | L858R, T790M | >1000 | [7] | ||
| Afatinib | Second | PC-9 | Exon 19 del | 0.8 | [7] |
| H3255 | L858R | 0.3 | [7] | ||
| PC-9ER | Exon 19 del, T790M | 165 | [7] | ||
| H1975 | L858R, T790M | 57 | [7] | ||
| Osimertinib | Third | PC-9 | Exon 19 del | ~10 | [7] |
| H1975 | L858R, T790M | 5 | [7] | ||
| Ba/F3 | L858R, T790M, C797S | Resistant | [3] |
First-Generation Inhibitors (Erlotinib, Gefitinib): These reversible, ATP-competitive inhibitors are highly effective against activating mutations (Exon 19 deletions, L858R) but lose their efficacy in the presence of the T790M mutation, as indicated by the dramatically higher IC50 values in PC-9ER and H1975 cells.[7]
Second-Generation Inhibitors (Afatinib, Dacomitinib): These are irreversible pan-HER inhibitors that covalently bind to Cys797.[1] While they show some activity against T790M in vitro, their clinical utility in this setting is limited by toxicities that arise from inhibiting wild-type EGFR at the doses required to effectively target T790M.[1]
Third-Generation Inhibitors (Osimertinib): These inhibitors were specifically designed to be mutant-selective, potently inhibiting both EGFR-activating mutations and the T790M resistance mutation while sparing wild-type EGFR.[1] This is reflected in the low nanomolar IC50 values against the T790M-positive H1975 cell line.[7] However, their reliance on covalent binding to Cys797 makes them vulnerable to resistance from the C797S mutation.[3]
EGFR Signaling and Resistance Mechanisms
The following diagram illustrates the EGFR signaling pathway and the points of intervention for different classes of inhibitors, as well as the impact of key resistance mutations.
Caption: EGFR signaling cascade and points of therapeutic intervention and resistance.
Experimental Protocols for Inhibitor Evaluation
Assessing the efficacy of a novel compound against erlotinib-resistant models is a critical step in preclinical development. Below is a standard protocol for determining the half-maximal inhibitory concentration (IC50) of a test agent in an erlotinib-resistant cell line.
Objective: To determine the IC50 of a test compound in the EGFR L858R/T790M mutant NSCLC cell line, H1975.
Materials:
-
H1975 cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound (dissolved in DMSO)
-
96-well clear, flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Humidified 5% CO2 incubator at 37°C
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture H1975 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate overnight to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.[8]
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of blank wells (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[8]
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for a cell-based assay to evaluate an EGFR inhibitor.
Caption: Workflow for in vitro evaluation of EGFR inhibitor efficacy.
Future Directions and Conclusion
The challenge of acquired resistance in EGFR-mutated NSCLC is ongoing. The emergence of the C797S mutation has prompted the development of fourth-generation, non-covalent inhibitors that are designed to be effective against the T790M/C797S double mutant.[9] Furthermore, allosteric inhibitors that bind to a site distinct from the ATP-binding pocket represent another promising strategy to overcome resistance.[3]
References
- 1. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Molecular mechanism of erlotinib resistance in epidermal growth factor receptor mutant non-small cell lung cancer cell line H1650] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
Validating EGFR Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the cellular target engagement of Epidermal Growth Factor Receptor (EGFR) inhibitors. As specific data for "EGFR-IN-145" is not publicly available, this document uses the third-generation inhibitor Osimertinib as a primary example and compares its performance with the first-generation inhibitor Gefitinib and the second-generation inhibitor Afatinib .
Introduction to EGFR and Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[1] EGFR inhibitors are a class of therapeutic agents designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling and inducing cancer cell death. These inhibitors are broadly classified into three generations based on their mechanism of action and specificity for different EGFR mutations.
-
First-Generation (e.g., Gefitinib): Reversible inhibitors of the EGFR tyrosine kinase.
-
Second-Generation (e.g., Afatinib): Irreversible covalent inhibitors that target EGFR and other ErbB family members.
-
Third-Generation (e.g., Osimertinib): Irreversible covalent inhibitors designed to be selective for both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[2]
Comparative Analysis of EGFR Inhibitors
This section provides a quantitative comparison of Osimertinib, Gefitinib, and Afatinib based on their half-maximal inhibitory concentrations (IC50) in various cell lines with different EGFR mutation statuses.
| Inhibitor (Generation) | Cell Line | EGFR Mutation Status | IC50 (nM) |
| Osimertinib (3rd) | Ba/F3 | Wild-Type | ~500 |
| Ba/F3 | L858R/T790M | ~11.4 | |
| Ba/F3 | Exon 19 deletion | ~12.9 | |
| Gefitinib (1st) | NR6wtEGFR | Wild-Type | 37 |
| NR6W | Wild-Type | 57 | |
| PC-9 | Exon 19 deletion | - | |
| Afatinib (2nd) | Ba/F3 | Wild-Type | 31 |
| H3255 | L858R | - | |
| 11-18 | L858R | - |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used. The data presented here is a compilation from multiple sources for comparative purposes.[2][3]
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target within a cellular context is a critical step in drug development. The following are key experimental protocols used to confirm the cellular target engagement of EGFR inhibitors.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly assess the binding of a drug to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the EGFR inhibitor at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of EGFR using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot Analysis of Downstream Signaling
Inhibition of EGFR's kinase activity should lead to a reduction in the phosphorylation of EGFR itself (autophosphorylation) and key downstream signaling proteins such as Akt and ERK.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells and, once attached, serum-starve them to reduce basal signaling. Treat the cells with the EGFR inhibitor at various concentrations for a specified time.
-
EGF Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK, and phosphorylated ERK (p-ERK).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
Cell Viability Assay (MTT Assay)
This assay indirectly assesses target engagement by measuring the biological consequence of EGFR inhibition, which is a reduction in cell viability and proliferation in EGFR-dependent cancer cell lines.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the EGFR inhibitor.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Visualizing Pathways and Workflows
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling cascade and the points of inhibition by tyrosine kinase inhibitors (TKIs).
Caption: EGFR signaling pathway and the point of inhibition by TKIs.
Experimental Workflow for Target Engagement Validation
The following diagram outlines a general workflow for validating the cellular target engagement of an EGFR inhibitor.
Caption: Workflow for validating EGFR inhibitor target engagement.
References
Head-to-head comparison of EGFR-IN-145 and osimertinib
A Head-to-Head Comparison of EGFR-IN-1 and Osimertinib for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two epidermal growth factor receptor (EGFR) inhibitors: EGFR-IN-1 and osimertinib. The information presented is intended to assist researchers in selecting the appropriate compound for preclinical studies in oncology and related fields.
Introduction
The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in various cancers, most notably non-small cell lung cancer (NSCLC). EGFR inhibitors are a cornerstone of targeted therapy for tumors harboring activating EGFR mutations. Osimertinib is a clinically approved third-generation EGFR tyrosine kinase inhibitor (TKI), while EGFR-IN-1 is a potent and selective inhibitor available for research purposes. This guide will compare their mechanisms of action, biochemical and cellular activities, and provide detailed experimental protocols for their evaluation.
Mechanism of Action
Both EGFR-IN-1 and osimertinib are potent inhibitors of EGFR kinase activity. They function by competing with ATP for the binding site in the kinase domain, which in turn blocks the autophosphorylation of the receptor and inhibits downstream signaling pathways crucial for tumor cell proliferation and survival.
Osimertinib is a third-generation, irreversible EGFR TKI.[1][2] It is designed to selectively inhibit both EGFR-TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] The irreversible binding is achieved through the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[1][3]
EGFR-IN-1 is a cell-permeable, 4,6-disubstituted pyrimidine compound that acts as a highly selective and potent ATP-competitive inhibitor of EGFR kinase.[4] Its mechanism involves blocking the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways.
Biochemical and Cellular Activity
The following table summarizes the available quantitative data for EGFR-IN-1 and osimertinib, providing a basis for their comparison.
| Parameter | EGFR-IN-1 | Osimertinib | Reference |
| Target | EGFR | EGFR (Sensitizing and T790M mutations) | [1][4] |
| IC₅₀ (EGFR Kinase Assay) | 21 nM | <15 nM (for T790M mutant cell lines) | [1][4] |
| Binding Mechanism | ATP-competitive | Covalent, irreversible | [1][4] |
Signaling Pathway Inhibition
Both inhibitors target the canonical EGFR signaling pathway, which plays a central role in cell growth and proliferation. The diagram below illustrates the key components of this pathway and the point of inhibition by EGFR-IN-1 and osimertinib.
EGFR signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of EGFR inhibitors.
EGFR Kinase Assay (Luminescent)
This assay measures the enzymatic activity of EGFR and the inhibitory potential of compounds like EGFR-IN-1.
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (EGFR-IN-1 or osimertinib)
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted compound, EGFR enzyme, and substrate.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to generate a luminescent signal proportional to the ADP produced.
-
Measurement: Read the luminescence using a plate reader.
Workflow for a luminescent EGFR kinase assay.
Western Blot for EGFR Phosphorylation
This protocol is used to determine the effect of inhibitors on EGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell line (e.g., A431, which overexpresses EGFR)
-
Cell culture medium and supplements
-
Test compound (EGFR-IN-1 or osimertinib)
-
EGF (for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the inhibitor for a specified time.
-
Stimulation: Stimulate cells with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Experimental workflow for Western blot analysis.
Conclusion
Both EGFR-IN-1 and osimertinib are potent inhibitors of EGFR, with osimertinib having the advantage of being a clinically validated, irreversible inhibitor with proven efficacy against the T790M resistance mutation. EGFR-IN-1 serves as a valuable tool for preclinical research, demonstrating high potency in biochemical assays. The choice between these two inhibitors will depend on the specific research question, with osimertinib being the preferred agent for studies involving clinically relevant resistance mechanisms and in vivo models of NSCLC. The provided experimental protocols offer a standardized approach for the characterization and comparison of these and other EGFR inhibitors.
References
Unraveling the Synergistic Potential of EGFR Inhibitors in Combination Cancer Therapy
A comprehensive analysis of the synergistic effects of Epidermal Growth Factor Receptor (EGFR) inhibitors when combined with other anticancer agents is crucial for the development of more effective treatment strategies. This guide provides a detailed comparison of the performance of EGFR inhibitors in combination therapies, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel cancer treatments.
While the specific compound "EGFR-IN-145" is a designated research chemical, publicly available data on its synergistic effects with other cancer drugs is currently unavailable. The compound, also referenced as "compound 7c" in some scientific literature, is described as an EGFR kinase inhibitor. At a concentration of 20 μM, this compound exhibits a 52.7% inhibition rate on wild-type EGFR kinase. However, comprehensive studies detailing its combinatorial effects are not present in the public domain.
To illustrate the principles and potential of synergistic EGFR inhibitor combinations, this guide will focus on a well-characterized, first-generation EGFR inhibitor, Gefitinib , for which extensive data is available.
Gefitinib: A Case Study in Synergistic Cancer Therapy
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key driver of cell proliferation and survival in many cancers. While effective as a monotherapy in patients with specific EGFR mutations, its efficacy can be enhanced and resistance mechanisms can be overcome when used in combination with other anticancer drugs.
Synergistic Effect of Gefitinib with Doxorubicin in Breast Cancer
A notable example of synergy is the combination of Gefitinib with the chemotherapeutic agent Doxorubicin in breast cancer cell lines. This combination has been shown to significantly enhance the inhibition of cell proliferation and induce apoptosis more effectively than either drug alone.
Table 1: In Vitro Cytotoxicity of Gefitinib and Doxorubicin Combination in Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| MCF-7 (ER+) | Gefitinib | >10 |
| Doxorubicin | 1.4 | |
| Gefitinib + Doxorubicin | 0.46 | |
| MDA-MB-231 (TNBC) | Gefitinib | >10 |
| Doxorubicin | 9.67 | |
| Gefitinib + Doxorubicin | 0.01 |
The data clearly indicates that the combination of an EGFR inhibitor with Doxorubicin leads to a significant reduction in the IC50 values, demonstrating a potent synergistic interaction in both estrogen-receptor-positive and triple-negative breast cancer cells.[1]
Synergistic Inhibition of Sarcoma Cells with Gefitinib and a Mitochondria-Targeting Agent
Another compelling example of synergy is the combination of Gefitinib with PENAO, an anti-tumor metabolic compound that targets mitochondria. This combination has demonstrated synergistic inhibitory effects on sarcoma cell lines, both in vitro and in vivo.
Table 2: Synergistic Inhibition of Sarcoma Cell Lines by Gefitinib and PENAO
| Cell Line | Treatment | Effect |
| Sarcoma Cell Lines (in vitro) | Gefitinib + PENAO | Synergistic, time- and dose-dependent inhibition of proliferation. Enhanced cell death and perturbed mitochondrial function. |
| Sarcoma Xenograft Model (in vivo) | Gefitinib + PENAO | Non-toxic to mice, significantly delayed tumor growth and prolonged survival compared to single-drug treatments. |
This combination highlights a promising strategy of targeting both the EGFR signaling pathway and tumor metabolism to achieve a more potent anti-cancer effect.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the EGFR inhibitor, the combination drug, or the combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Treatment: Treat cells with the drugs as described for the cell viability assay.
-
Caspase-Glo 3/7 Assay: Use a commercially available Caspase-Glo 3/7 assay kit according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment Administration: Randomly assign mice to treatment groups (vehicle control, EGFR inhibitor alone, combination drug alone, combination of both) and administer the treatments (e.g., oral gavage, intraperitoneal injection) according to the study design.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Survival Analysis: Monitor the survival of the mice in each treatment group.
Visualizing the Mechanisms of Action
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and the point of inhibition by EGFR inhibitors.
Experimental Workflow for Synergy Analysis
Caption: A typical workflow for evaluating the synergistic effects of drug combinations.
References
The Evolving Landscape of EGFR Inhibition: A Comparative Guide to Fourth-Generation TKIs in Patient-Derived Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of next-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in primary patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). As information regarding a specific "EGFR-IN-145" is not publicly available, this guide will focus on well-documented fourth-generation EGFR inhibitors, such as BLU-945 and BDTX-1535, as representative examples of this promising class of therapeutics.
The emergence of acquired resistance to third-generation EGFR TKIs, most notably osimertinib, has spurred the development of fourth-generation inhibitors. A primary mechanism of resistance is the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of irreversible inhibitors like osimertinib.[1][2][3] Fourth-generation TKIs are being designed to overcome this and other resistance mechanisms, offering hope for patients who have exhausted current treatment options.[1][2][3]
Comparative Efficacy of Fourth-Generation EGFR Inhibitors in PDX Models
Patient-derived xenografts, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more predictive preclinical models than traditional cell line-derived xenografts (CDX) as they better recapitulate the heterogeneity and microenvironment of human tumors.[4][5] Several fourth-generation EGFR TKIs have demonstrated significant antitumor activity in various NSCLC PDX models, particularly those harboring the C797S resistance mutation.
Below is a summary of preclinical efficacy data for representative fourth-generation EGFR inhibitors. It is important to note that direct head-to-head comparative studies in standardized PDX models are limited in the public domain.
| Inhibitor | PDX Model / Cell Line Xenograft | EGFR Mutation Status | Key Efficacy Findings | Reference |
| BLU-945 | PDX (YHIM-1094) | ex19del/T790M/C797S | Significant tumor regression as monotherapy. | [6] |
| PDX (YU-1097) | ex19del/T790M/C797S | Significant tumor regression as a single agent and in combination with osimertinib. | [7] | |
| PDX (intracranial) | ex19del/T790M/C797S | Potent intracranial antitumor activity. | [7][8] | |
| BDTX-1535 | NSCLC and GBM PDX models | Various EGFR mutations | Preclinical efficacy demonstrated. | [1] |
| TQB-3804 | CDX and PDX models | T790M/C797S, L858R/T790M/C797S | Verified in vivo efficacy, supporting its potential for patients with C797S mutation. | [1] |
| Unnamed Hansoh Pharma Inhibitor | Ba/F3 Xenograft | Del19/T790M/C797S | Tumor Growth Inhibition (TGI) of 48.43% (15 mg/kg) and 82.60% (30 mg/kg). | [9] |
| PC9 Xenograft | Del19/T790M/C797S | TGI of 21.60% (15 mg/kg) and 46.79% (30 mg/kg). | [9] |
Signaling Pathway Inhibition
Fourth-generation EGFR inhibitors are designed to bind to and inhibit the kinase activity of EGFR, even in the presence of resistance mutations like T790M and C797S. This blockade of EGFR signaling leads to the downregulation of downstream pathways critical for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Pharmacodynamic studies have shown that treatment with these inhibitors leads to a marked reduction in the phosphorylation of EGFR, AKT, and ERK in xenograft models.[8]
Caption: EGFR signaling pathway and the inhibitory action of a fourth-generation TKI.
Experimental Protocols
The following are generalized protocols for the evaluation of EGFR inhibitor efficacy in patient-derived xenograft models, based on commonly reported methodologies.
Establishment of Patient-Derived Xenografts
A critical step for preclinical evaluation is the successful establishment of PDX models that retain the characteristics of the original patient tumor.[4]
References
- 1. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of novel EGFR triple-mutation inhibitor with efficacy in preclinical models of NSCLC | BioWorld [bioworld.com]
Navigating the Kinome: A Comparative Guide to EGFR Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount to developing safe and effective therapeutics. While specific data for a compound designated "EGFR-IN-145" is not publicly available, this guide provides a comprehensive overview of EGFR inhibitor selectivity, using the well-characterized third-generation inhibitor Osimertinib as a representative example. This guide will delve into its cross-reactivity profile, the experimental methods used to determine it, and the signaling pathway it targets.
Understanding Kinase Inhibitor Selectivity
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in drug development, as inhibitors designed to target a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR), may also bind to and inhibit other "off-target" kinases. This cross-reactivity can lead to unforeseen side effects or, in some cases, provide therapeutic benefits against other targets. Therefore, comprehensive profiling of an inhibitor's selectivity across the kinome is a critical step in its preclinical development.
Second and third-generation EGFR inhibitors have been engineered to exhibit increased selectivity for mutant forms of EGFR, while sparing the wild-type (WT) version, to minimize toxicity.[1]
Comparative Analysis of Kinase Inhibition: Osimertinib as a Case Study
To illustrate the concept of kinase selectivity, we present data for Osimertinib, a third-generation irreversible EGFR inhibitor. The following table summarizes its inhibitory activity against its primary targets and a selection of off-target kinases. This data is typically generated using in vitro kinase assays that measure the concentration of the inhibitor required to reduce the kinase's activity by 50% (IC50) or its binding affinity (Ki or Kd).
| Kinase Target | IC50 / Ki (nM) | Notes |
| Primary Targets | ||
| EGFR (L858R/T790M) | <1 | High potency against double mutant |
| EGFR (Exon 19 del/T790M) | <1 | High potency against double mutant |
| EGFR (L858R) | 1 | High potency against activating mutation |
| EGFR (Exon 19 del) | 1 | High potency against activating mutation |
| EGFR (Wild-Type) | 49 | Reduced activity against wild-type |
| Selected Off-Targets | ||
| ERBB2 (HER2) | 200 | Moderate activity |
| ERBB4 (HER4) | 400 | Lower activity |
| BLK | 2.5 | Potential off-target |
| BMX | 6 | Potential off-target |
| TEC | 20 | Potential off-target |
| ITK | 25 | Potential off-target |
| TXK | 30 | Potential off-target |
This table is a composite representation based on publicly available data for Osimertinib and is intended for illustrative purposes.
Experimental Protocols for Kinase Selectivity Profiling
A variety of methods are employed to determine the selectivity of kinase inhibitors. One of the most common and comprehensive is the KINOMEscan™ platform, which is a competition binding assay.
KINOMEscan™ Competition Binding Assay Protocol
This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag.
-
Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that is displaced by the test compound at a specific concentration, or a dissociation constant (Kd) is calculated from a dose-response curve.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Upon binding of its ligands, such as EGF, the receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. EGFR inhibitors block this process by competing with ATP for binding to the intracellular kinase domain.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
References
Predicting Response to EGFR Inhibitors: A Comparative Guide for Researchers
The landscape of cancer therapy has been revolutionized by the advent of targeted treatments, particularly inhibitors of the epidermal growth factor receptor (EGFR). These agents have demonstrated significant efficacy in various malignancies, most notably in non-small cell lung cancer (NSCLC). However, patient response to EGFR inhibitors is not uniform, underscoring the critical need for predictive biomarkers to guide patient selection and optimize therapeutic strategies. This guide provides a comparative overview of biomarkers for predicting response to different classes of EGFR inhibitors, supported by experimental data and detailed protocols. While specific data for a hypothetical compound "EGFR-IN-145" is not publicly available, this guide establishes a framework for its evaluation against current standards of care.
Comparative Efficacy of EGFR Inhibitors
The clinical utility of EGFR tyrosine kinase inhibitors (TKIs) is well-established, with several agents approved for the treatment of NSCLC. These can be broadly categorized into three generations based on their mechanism of action and resistance profiles.
| EGFR Inhibitor | Generation | Mechanism of Action | Common Activating EGFR Mutations | Resistance Mutations | Objective Response Rate (ORR) in EGFR-mutant NSCLC (First-Line) | Median Progression-Free Survival (PFS) in EGFR-mutant NSCLC (First-Line) |
| Gefitinib (Iressa®) | First | Reversible TKI | Exon 19 deletions, L858R | T790M | ~70%[1] | 9-13 months[1] |
| Erlotinib (Tarceva®) | First | Reversible TKI | Exon 19 deletions, L858R | T790M | ~70%[1] | 9-13 months[1] |
| Afatinib (Gilotrif®) | Second | Irreversible TKI (pan-ErbB) | Exon 19 deletions, L858R, some uncommon mutations | T790M | ~70% | 11-14 months |
| Dacomitinib (Vizimpro®) | Second | Irreversible TKI (pan-ErbB) | Exon 19 deletions, L858R | T790M | ~73% | 14.7 months[2] |
| Osimertinib (Tagrisso®) | Third | Irreversible TKI | Exon 19 deletions, L858R, T790M | C797S | ~80% | 18.9 months[2] |
| This compound | (Hypothetical) | (To be determined) | (To be determined) | (To be determined) | (Data not available) | (Data not available) |
Key Predictive Biomarkers for EGFR Inhibitor Response
Several biomarkers have been identified to predict the efficacy of EGFR-targeted therapies. The presence of activating mutations in the EGFR gene is the most well-established and clinically utilized biomarker.
-
EGFR Gene Mutations: Activating mutations in the tyrosine kinase domain of the EGFR gene, such as deletions in exon 19 and the L858R point mutation in exon 21, are strong predictors of response to first and second-generation EGFR TKIs.[1] Patients with these mutations exhibit significantly higher response rates and longer progression-free survival when treated with these inhibitors compared to chemotherapy.[3] Third-generation inhibitors like osimertinib are specifically designed to target the T790M resistance mutation that often arises after treatment with earlier-generation TKIs.[2]
-
EGFR Gene Copy Number: An increased number of copies of the EGFR gene, as determined by fluorescence in situ hybridization (FISH), has been associated with improved outcomes in patients treated with EGFR-directed monoclonal antibodies.[4] However, its predictive value for TKIs is less clear and not as robust as EGFR mutation status.
-
EGFR Protein Expression: The level of EGFR protein expression, typically measured by immunohistochemistry (IHC), has been investigated as a potential biomarker. While high EGFR expression is a prerequisite for the action of these drugs, its level has not consistently correlated with response to EGFR TKIs.[4]
-
KRAS Mutations: Mutations in the KRAS gene, which is downstream of EGFR in the signaling pathway, are generally associated with a lack of response to EGFR inhibitors.[5] KRAS mutations lead to constitutive activation of the downstream pathway, rendering the inhibition of EGFR ineffective.
Experimental Protocols
Accurate and reliable biomarker testing is crucial for the successful implementation of personalized medicine with EGFR inhibitors. Below are detailed methodologies for the key experiments cited.
EGFR Mutation Analysis by Polymerase Chain Reaction (PCR)
-
Objective: To detect the presence of activating and resistance mutations in the EGFR gene.
-
Methodology:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or from circulating tumor DNA (ctDNA) in a blood sample.
-
PCR Amplification: Specific regions of the EGFR gene (typically exons 18-21) are amplified using PCR with primers designed to flank the mutation hotspots.
-
Mutation Detection:
-
Real-time PCR (qPCR): This method uses mutation-specific probes to detect and quantify the presence of known mutations. It is highly sensitive and relatively fast.
-
Sanger Sequencing: This method determines the exact nucleotide sequence of the amplified DNA, allowing for the identification of both known and novel mutations.
-
Next-Generation Sequencing (NGS): NGS panels can simultaneously analyze multiple genes and a wide range of mutations, providing a more comprehensive genomic profile of the tumor.
-
-
EGFR Gene Copy Number Analysis by Fluorescence In Situ Hybridization (FISH)
-
Objective: To determine the number of copies of the EGFR gene within tumor cells.
-
Methodology:
-
Probe Hybridization: A fluorescently labeled DNA probe specific for the EGFR gene and a control probe for the centromere of chromosome 7 are hybridized to FFPE tissue sections.
-
Microscopic Analysis: The slides are examined under a fluorescence microscope, and the number of fluorescent signals for the EGFR gene and the centromere are counted in a predefined number of tumor cell nuclei.
-
Interpretation: An increased EGFR gene copy number is typically defined as a ratio of EGFR signals to centromere signals of ≥2.0 or the presence of gene clusters.
-
EGFR Protein Expression Analysis by Immunohistochemistry (IHC)
-
Objective: To assess the level of EGFR protein expression in tumor tissue.
-
Methodology:
-
Antigen Retrieval: FFPE tissue sections are deparaffinized and rehydrated, followed by an antigen retrieval step to unmask the EGFR epitope.
-
Antibody Incubation: The sections are incubated with a primary antibody specific for the EGFR protein.
-
Signal Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate that produces a colored precipitate at the site of the antigen.
-
Scoring: The intensity and percentage of stained tumor cells are evaluated by a pathologist to generate a score, which can be categorized as high or low expression.
-
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Biomarker Identification.
Caption: Biomarker-Response Logical Relationships.
References
- 1. Predictive biomarkers in the management of EGFR mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Biomarkers That Currently Affect Clinical Practice in Lung Cancer: EGFR, ALK, MET, ROS-1, and KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive biomarkers for response to EGFR-directed monoclonal antibodies for advanced squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive and prognostic markers for epidermal growth factor receptor inhibitor therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for EGFR-IN-145
Disclaimer: A specific Safety Data Sheet (SDS) for "EGFR-IN-145" was not located in publicly available resources. The following disposal procedures are based on general best practices for handling small quantities of research-grade chemical compounds with unknown or undocumented hazards. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Prior to handling, it is imperative to assume that this compound is a potentially hazardous substance. Appropriate personal protective equipment (PPE) should be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for specific recommendations.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Procedures for this compound
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregate solid waste (e.g., contaminated gloves, weigh paper, pipette tips) from liquid waste (e.g., solutions containing the compound).
-
-
Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and its solvent.
-
Label the container with "Hazardous Waste," the name of the chemical ("this compound"), and any known hazard information.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a sealable, leak-proof hazardous waste container.
-
The container must be appropriate for the solvent used (e.g., glass for organic solvents, polyethylene for aqueous solutions).
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent system, and the estimated concentration of the compound.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Decontamination of Glassware and Equipment:
-
Rinse any glassware or equipment that has come into contact with this compound with an appropriate solvent.
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent rinses may be disposed of as regular laboratory wastewater, depending on institutional policies.
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area until they are collected by your institution's EHS personnel.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is small and you are trained to handle it, use an appropriate spill kit to absorb the material.
-
Wear full PPE during cleanup.
-
Collect the absorbed material and any contaminated cleanup supplies in a hazardous waste container.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS immediately.
-
Quantitative Data Summary
As no specific Safety Data Sheet for this compound was found, quantitative data regarding its physical and chemical properties, toxicity, and disposal limits are not available. Researchers should refer to the product-specific SDS, once obtained, to complete the following table.
| Property | Value |
| Physical State | Information not available |
| Solubility | Information not available |
| LD50 (Oral) | Information not available |
| Permissible Exposure Limit | Information not available |
| Disposal Concentration Limits | Consult institutional EHS guidelines |
Visualizing the EGFR Signaling Pathway
The following diagram illustrates a simplified overview of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is the target of inhibitors like this compound. Activation of this pathway by ligands such as EGF leads to a cascade of intracellular events that regulate cell proliferation, survival, and differentiation.
Personal protective equipment for handling EGFR-IN-145
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like EGFR-IN-145. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risks and ensure proper handling.
Hazard Identification and Personal Protective Equipment (PPE)
The following personal protective equipment is required to prevent exposure:
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | A NIOSH-approved respirator is recommended, particularly when handling the powder form or if ventilation is inadequate.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[1] |
Operational Protocol for Handling this compound
Proper handling procedures are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid all direct contact with the skin and eyes.[1]
-
Do not inhale dust.[1]
-
Prohibit eating, drinking, and smoking in the handling area.[1]
Storage:
-
Store in a tightly sealed container.[1]
-
Keep in a cool, dry, and well-ventilated location.[1]
-
Store away from incompatible materials.[1]
Emergency and Disposal Procedures
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[1]
-
Eye Contact: Flush eyes with plenty of water as a precaution.[2]
-
Ingestion: Rinse the mouth with water and consult a physician.[2]
Spill Response and Disposal Plan: In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Contaminated materials, including absorbent pads, paper towels, and used PPE, must be collected in a sealed, labeled container and disposed of as hazardous waste according to institutional and local regulations.[1]
Below is a workflow for responding to a spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
